Mycophenolate Mofetil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGDFNSFWBGLEC-SYZQJQIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023340 | |
| Record name | Mycophenolate mofetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mycophenolate mofetil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
637.6±55.0 | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mycophenolate mofetil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white crystalline powder | |
CAS No. |
128794-94-5, 115007-34-6 | |
| Record name | Mycophenolate mofetil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128794-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mycophenolate mofetil [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128794945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mycophenolate mofetil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mycophenolate mofetil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mycophenolate mofetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 115007-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242ECW6R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mycophenolate mofetil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93-94, 93-94 °C | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Role of Mycophenolate Mofetil in the Inhibition of Inosine Monophosphate Dehydrogenase: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolate mofetil (MMF) is a potent immunosuppressive agent widely utilized in clinical practice to prevent allograft rejection. Its therapeutic efficacy is mediated by its active metabolite, mycophenolic acid (MPA), which selectively, reversibly, and uncompetitively inhibits inosine monophosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides. By impeding this pathway, MPA preferentially depletes the guanine nucleotide pools essential for the proliferation of T and B lymphocytes, thereby exerting its immunosuppressive effects. This technical guide provides an in-depth exploration of the molecular mechanism of MMF, focusing on its interaction with IMPDH, and offers detailed experimental protocols for its study.
Introduction: The Central Role of IMPDH in Lymphocyte Proliferation
Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in purine metabolism, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This reaction is the first committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides, such as guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[1][2] These nucleotides are vital for a myriad of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[2]
T and B lymphocytes are particularly dependent on the de novo purine synthesis pathway for their proliferation, as they lack a robust salvage pathway for guanine nucleotide synthesis.[1][3] Consequently, inhibition of IMPDH leads to a profound cytostatic effect on these immune cells.[3]
Two isoforms of IMPDH exist in humans, IMPDH1 and IMPDH2, which share 84% amino acid sequence identity.[2][4] While IMPDH1 is constitutively expressed in most cell types, IMPDH2 is upregulated in proliferating cells, including activated lymphocytes.[5][6][7] Mycophenolic acid (MPA) exhibits a greater inhibitory potency against the type II isoform, contributing to its selective effect on the immune system.[8]
This compound: From Prodrug to Active Inhibitor
This compound (MMF) is the 2-morpholinoethyl ester prodrug of MPA, formulated to enhance its oral bioavailability.[9] Following oral administration, MMF is rapidly and completely hydrolyzed by esterases in the gut wall, blood, and liver to yield the pharmacologically active MPA.[9][10]
Pharmacokinetics of this compound and Mycophenolic Acid
The pharmacokinetic profile of MMF is characterized by the rapid appearance of MPA in the plasma. A summary of key pharmacokinetic parameters is presented in the table below.
| Parameter | Value | Reference(s) |
| MMF Bioavailability (as MPA) | 80.7% to 94% | [9][10] |
| Time to Peak Plasma MPA Concentration (Tmax) | 1-2 hours | [10] |
| MPA Protein Binding (primarily to albumin) | 97-99% | [10] |
| MPA Elimination Half-Life (t1/2) | 9-17 hours | [10] |
| Primary Route of Metabolism | Glucuronidation to the inactive mycophenolic acid glucuronide (MPAG) | [9] |
| Enterohepatic Recirculation | A secondary peak in MPA concentration is often observed 6-12 hours post-dose. | [10] |
The Molecular Mechanism of IMPDH Inhibition by Mycophenolic Acid
MPA is a potent, selective, reversible, and uncompetitive inhibitor of IMPDH.[1][8] Its mechanism of action involves trapping a key intermediate in the enzyme's catalytic cycle.
The enzymatic reaction of IMPDH proceeds in two main steps:
-
A rapid redox reaction involving the transfer of a hydride ion from IMP to NAD+, forming NADH and a covalent enzyme-XMP* intermediate (E-XMP*).[3]
-
A slower hydrolysis step that releases XMP from the enzyme.[3]
MPA exerts its inhibitory effect by binding to the E-XMP* intermediate, preventing the subsequent hydrolysis and release of XMP.[3] The crystal structure of the IMPDH-IMP-MPA complex reveals that MPA occupies the nicotinamide binding site of the NAD+ cofactor pocket.[11] This interaction stabilizes the E-XMP* intermediate, effectively halting the catalytic cycle.[3]
Signaling Pathway of MMF Action
The following diagram illustrates the pathway from MMF administration to the downstream cellular effects of IMPDH inhibition.
Quantitative Analysis of IMPDH Inhibition
The inhibitory potency of MPA against IMPDH has been quantified in numerous studies. The following table summarizes key inhibitory constants.
| Parameter | IMPDH1 | IMPDH2 | Reference(s) |
| IC50 (50% Inhibitory Concentration) | ~35 nM | ~9 nM | [12] (Kis reported as 0.01-0.03 µM, with higher potency for type II) |
| Ki (Inhibition Constant) | 33 nM | 7 nM | [12] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Cellular Consequences of IMPDH Inhibition
The primary consequence of IMPDH inhibition by MPA is the depletion of intracellular guanine nucleotide pools.[3] This has several downstream effects, particularly in lymphocytes:
-
Inhibition of DNA and RNA Synthesis: The reduced availability of GTP and dGTP directly impairs the synthesis of nucleic acids, which is a prerequisite for cell division.[2]
-
Cell Cycle Arrest: Depletion of guanine nucleotides can lead to cell cycle arrest, preventing the progression of lymphocytes through the cell cycle.
-
Induction of Apoptosis: In some contexts, prolonged guanine nucleotide deprivation can trigger programmed cell death (apoptosis) in activated lymphocytes.[3]
-
Inhibition of Glycosylation: GTP is also a precursor for GDP-fucose and GDP-mannose, which are essential for the glycosylation of proteins and lipids. Inhibition of IMPDH can therefore disrupt the synthesis of adhesion molecules, further contributing to the immunosuppressive effect.
Experimental Protocols
IMPDH Enzyme Activity Assay (Spectrophotometric)
This protocol is based on the principle of measuring the increase in absorbance at 340 nm due to the formation of NADH.[13][14]
Materials:
-
Recombinant human IMPDH1 or IMPDH2
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
Substrate Solution: Inosine monophosphate (IMP) in reaction buffer
-
Cofactor Solution: Nicotinamide adenine dinucleotide (NAD+) in reaction buffer
-
Mycophenolic acid (MPA) stock solution in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a dilution series of MPA in the reaction buffer.
-
In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
IMPDH enzyme solution
-
MPA dilution or vehicle control (DMSO)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate (IMP) and cofactor (NAD+) solutions to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each MPA concentration relative to the vehicle control.
-
Plot the percent inhibition against the MPA concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15]
Materials:
-
Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes
-
Complete cell culture medium
-
Mycophenolic acid (MPA) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere or stabilize for a few hours or overnight.
-
Treat the cells with a serial dilution of MPA or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability for each MPA concentration relative to the vehicle control.
-
Plot the percentage of viability against the MPA concentration to determine the GI50 (50% growth inhibition) or IC50 value.
Quantification of Intracellular Guanine Nucleotides by HPLC
This method allows for the direct measurement of intracellular GTP and dGTP levels.[16][17]
Materials:
-
Cell culture and MPA treatment as described in the proliferation assay.
-
Ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA) for extraction.
-
Neutralizing solution (e.g., potassium carbonate).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile phase (e.g., ion-pair reagent such as tetrabutylammonium hydroxide with a phosphate buffer).
-
GTP and dGTP standards.
Procedure:
-
After MPA treatment, harvest the cells by centrifugation.
-
Lyse the cells and precipitate proteins using ice-cold PCA or TCA.
-
Centrifuge to pellet the protein debris and collect the supernatant containing the nucleotides.
-
Neutralize the supernatant with the appropriate neutralizing solution.
-
Filter the samples before injecting them into the HPLC system.
-
Separate the nucleotides using a reversed-phase C18 column with an appropriate gradient of the mobile phase.
-
Detect the nucleotides by monitoring the UV absorbance at 254 nm.
-
Quantify the GTP and dGTP levels by comparing the peak areas to those of the known standards.
References
- 1. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inosine-5'-monophosphate dehydrogenase: regulation of expression and role in cellular proliferation and T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of human T lymphocyte activation on inosine monophosphate dehydrogenase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of the antiproliferative properties of this compound in non-immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structure of human type II inosine monophosphate dehydrogenase: Implications for ligand binding and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 14. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Mycophenolate Mofetil in B-Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycophenolate Mofetil (MMF), the prodrug of mycophenolic acid (MPA), is a potent immunosuppressive agent widely utilized in transplantation medicine and the treatment of autoimmune diseases.[1][2] Its efficacy is largely attributed to its profound effects on the adaptive immune system, particularly on T and B-lymphocytes. This technical guide provides an in-depth exploration of the cellular pathways within B-lymphocytes that are significantly affected by MMF. Through a comprehensive review of current literature, this document outlines the core mechanism of action, impact on key signaling cascades, and the consequential effects on B-cell activation, proliferation, differentiation, and antibody production. Quantitative data are summarized for comparative analysis, detailed experimental methodologies are provided for key assays, and crucial pathways and workflows are visually represented to facilitate a deeper understanding of MMF's immunomodulatory role.
Core Mechanism of Action: Inhibition of De Novo Purine Synthesis
The primary and most well-established mechanism of action of this compound lies in the ability of its active metabolite, mycophenolic acid (MPA), to selectively, non-competitively, and reversibly inhibit inosine-5′-monophosphate dehydrogenase (IMPDH).[3][4][5] IMPDH is the rate-limiting enzyme in the de novo pathway of guanine nucleotide synthesis, which is crucial for the proliferation of lymphocytes.[6][7]
B-lymphocytes are particularly dependent on this de novo pathway for their expansion, as they have a limited capacity to utilize the salvage pathway for purine synthesis.[3][8] By inhibiting IMPDH, MPA leads to the depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools.[9][10] This guanosine nucleotide depletion has several downstream consequences for B-lymphocytes:
-
Inhibition of DNA and RNA Synthesis: The scarcity of essential building blocks for nucleic acid synthesis directly halts the cell cycle, primarily at the G1 to S phase transition, thereby preventing clonal expansion of B-cells following antigen recognition.[3][8]
-
Suppression of Antibody Production: The synthesis and secretion of antibodies are energy-intensive processes that rely on a steady supply of GTP. MMF has been shown to suppress primary antibody responses and the production of immunoglobulins.[4][11][12]
-
Induction of Apoptosis: In some contexts, MMF can induce a pro-apoptotic state in activated B-lymphocytes, contributing to their depletion.[1][13]
dot
Caption: Core mechanism of MMF action on B-lymphocytes.
Impact on B-Cell Subsets and Activation
MMF treatment leads to significant alterations in the distribution and activation status of various B-cell subsets.[2][14][15]
| B-Cell Subset | Effect of MMF | Reference |
| Transitional B-Cells | Significant reduction in numbers | [2][15][16] |
| Naïve B-Cells | Significant reduction in numbers | [15] |
| Plasmablasts | Significant reduction in numbers and frequencies | [2][17] |
| CD38hi B-Cells | Reduction in this activated subset | [2][14] |
MMF also downregulates the expression of key activation markers on B-cells, including CD25, CD38, and the costimulatory molecule CD86, further impeding their ability to participate in an immune response.[14][15][18]
Modulation of Key Signaling Pathways
Beyond its primary metabolic impact, MMF influences intracellular signaling pathways that are critical for B-cell function.
STAT3 Pathway
Recent evidence highlights a significant role for MMF in the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][16] In patients with systemic lupus erythematosus (SLE) treated with MMF, a reduction in the phosphorylation of STAT3 has been observed.[16][19] The STAT3 pathway is implicated in the differentiation of memory B-cells and antibody-secreting cells.[17] By inhibiting STAT3 phosphorylation, MMF may interfere with these critical B-cell maturation processes.[16]
dot
Caption: MMF's inhibitory effect on the STAT3 signaling pathway.
mTOR Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. While MMF's direct interaction with the mTOR pathway is less characterized than that of mTOR inhibitors like sirolimus, there is evidence of crosstalk. MMF has been shown to suppress the Akt/mTOR pathway in T-lymphocytes, and it is plausible that similar effects occur in B-cells, contributing to the overall anti-proliferative effect.[3] In studies combining mTOR inhibitors with MMF, a significant reduction in B-cell frequencies was observed.[20]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the impact of MMF on B-lymphocytes.
B-Lymphocyte Proliferation Assay
This assay quantifies the anti-proliferative effect of MPA on B-cells.
1. B-Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Purify B-lymphocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.
2. Cell Culture and Stimulation:
-
Culture purified B-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Stimulate B-cells with a mitogen such as lipopolysaccharide (LPS) or through co-culture with activated CD4+ T-cells.[10][21]
-
Treat stimulated B-cells with varying concentrations of MPA or a vehicle control.
3. Proliferation Measurement (BrdU Incorporation):
-
After a 48-72 hour incubation period, add 5-bromo-2'-deoxyuridine (BrdU) to the cell cultures for the final 12-18 hours.
-
Harvest the cells and fix and permeabilize them according to the manufacturer's protocol for the BrdU flow cytometry kit.
-
Stain the cells with an anti-BrdU antibody conjugated to a fluorophore and a B-cell marker like CD19.
-
Analyze the percentage of BrdU-incorporating (proliferating) CD19+ cells using flow cytometry.
dot
Caption: Workflow for B-cell proliferation assay with MMF.
Quantification of Antibody-Secreting Cells (ELISpot)
This assay measures the effect of MPA on the differentiation of B-cells into antibody-secreting cells (ASCs).
1. B-Cell Culture and Differentiation:
-
Culture and stimulate isolated B-cells as described in the proliferation assay to induce differentiation into ASCs.
-
Include MPA or vehicle control in the culture medium.
2. ELISpot Plate Preparation:
-
Coat a 96-well ELISpot plate with an anti-human immunoglobulin (Ig) capture antibody (e.g., anti-IgG or anti-IgM) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
3. Cell Incubation:
-
Add the treated B-cells to the coated ELISpot plate in a serial dilution and incubate for 18-24 hours. During this time, ASCs will secrete antibodies that are captured by the antibodies on the plate.
4. Detection:
-
Lyse the cells and wash the plate.
-
Add a biotinylated anti-human Ig detection antibody.
-
Add streptavidin-alkaline phosphatase and then the substrate to develop colored spots. Each spot represents a single antibody-secreting cell.
5. Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
Compare the number of ASCs in MPA-treated cultures to the control cultures.[10][21]
Flow Cytometry Analysis of B-Cell Activation Markers
This method assesses the effect of MMF on the expression of surface markers associated with B-cell activation.
1. Cell Preparation and Treatment:
-
Isolate and culture B-cells as previously described.
-
Treat the cells with MPA or a vehicle control during stimulation.
2. Antibody Staining:
-
Harvest the cells and wash them in a staining buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently-labeled monoclonal antibodies against surface markers such as CD19, CD25, CD38, and CD86.[14]
3. Data Acquisition:
-
Acquire data on a multi-color flow cytometer.
4. Data Analysis:
-
Gate on the CD19+ B-cell population.
-
Analyze the percentage of cells expressing the activation markers and the mean fluorescence intensity (MFI) of these markers in the MPA-treated versus control groups.[22][23]
Conclusion
This compound exerts a multi-faceted inhibitory effect on B-lymphocytes, fundamentally driven by the depletion of guanosine nucleotides through the inhibition of IMPDH. This primary mechanism leads to a potent suppression of B-cell proliferation and antibody production. Furthermore, MMF modulates critical signaling pathways such as STAT3, affecting B-cell differentiation and activation. The collective impact of these actions results in a significant dampening of the humoral immune response, which is central to its therapeutic efficacy in preventing allograft rejection and managing autoimmune conditions. A thorough understanding of these cellular and molecular mechanisms is paramount for the strategic application of MMF in clinical settings and for the development of novel immunomodulatory therapies.
References
- 1. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. droracle.ai [droracle.ai]
- 4. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Inosine-5'-monophosphate dehydrogenase: regulation of expression and role in cellular proliferation and T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound suppresses the production of anti-blood type anitbodies after renal transplantation across the abo blood barrier: ELISA to detect humoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound promotes down-regulation of expanded B cells and production of TNF-alpha in an experimental murine model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound therapy on lymphocyte activation in heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Use Associates with Unique Biologic Changes in B Cell and T Regulatory Cell Pathways in SLE Patients - ACR Meeting Abstracts [acrabstracts.org]
- 16. JCI Insight - this compound reduces STAT3 phosphorylation in systemic lupus erythematosus patients [insight.jci.org]
- 17. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mycophenolic Acid Differentially Impacts B Cell Function Depending on the Stage of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound reduces STAT3 phosphorylation in systemic lupus erythematosus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacodynamic Effect of mTOR Inhibition-based Immunosuppressive Therapy on T- and B-cell Subsets After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mature B- and plasma-cell flow cytometric analysis: A review of the impact of targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis by Flow Cytometry of B-Cell Activation and Antibody Responses Induced by Toll-Like Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Mycophenolate Mofetil: A Technical Guide to its Impact on Purine Synthesis in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of Mycophenolate Mofetil (MMF) and its profound impact on purine synthesis within immune cells. MMF, a cornerstone immunosuppressive agent, exerts its effects through its active metabolite, mycophenolic acid (MPA). This document provides a detailed exploration of MPA's interaction with its molecular target, the resulting downstream consequences on lymphocyte proliferation, and the experimental methodologies used to quantify these effects.
Introduction: The Immunosuppressive Action of this compound
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA).[1] MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo pathway of purine synthesis.[2][3] This pathway is essential for the generation of guanine nucleotides, which are vital for DNA and RNA synthesis. T and B lymphocytes are particularly dependent on the de novo pathway for their proliferation, unlike other cell types that can utilize salvage pathways.[4] By inhibiting IMPDH, MPA effectively depletes the intracellular pool of guanine nucleotides in these immune cells, leading to a cytostatic effect and the suppression of both cell-mediated and humoral immune responses.[5][6]
Mechanism of Action: Inhibition of IMPDH
MPA's primary molecular target is IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor to guanosine monophosphate (GMP) and subsequently guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[6][7] There are two isoforms of IMPDH: type I and type II. IMPDH II is the predominant isoform in activated lymphocytes, and MPA exhibits a higher affinity for this isoform, contributing to its selective effect on the immune system.[8] The inhibition of IMPDH by MPA leads to a significant reduction in the intracellular pools of guanine nucleotides, which are essential for DNA synthesis and, consequently, cell proliferation.[9][10]
Quantitative Data on the Effects of Mycophenolic Acid
The following tables summarize the quantitative impact of mycophenolic acid on various parameters of immune cell function.
Table 1: Inhibitory Concentration (IC50) of Mycophenolic Acid (MPA) on IMPDH2
| Compound | IC50 (µM) | Source |
| Mycophenolic Acid (MPA) | 0.84 - 0.95 | [2] |
| Mycophenolic Acid (MPA) | 532- to 1022-fold lower than MPAG | [11] |
| Mycophenolic Acid (MPA) | 1-100 (effective range in vitro) | [12] |
Table 2: Effect of Mycophenolic Acid (MPA) on Lymphocyte Proliferation
| Cell Type | MPA Concentration | Proliferation Inhibition | Source |
| Murine CD4+ T cells | 10⁻⁴ M (48h) | 35.0% of control | [1] |
| Murine CD8+ T cells | 10⁻⁴ M (48h) | 35.2% of control | [1] |
| Murine CD19+ B cells | 10⁻⁴ M (48h) | 33.5% of control | [1] |
| Murine CD4+ T cells | 10⁻⁴ M (96h) | 51.2% of control | [1] |
| Murine CD8+ T cells | 10⁻⁴ M (96h) | 51.5% of control | [1] |
| Murine CD19+ B cells | 10⁻⁴ M (96h) | 54.9% of control | [1] |
| Human B cells (in vitro) | Not specified | Complete abrogation | [5] |
| Human B cells (CpG-B stimulated) | 1.0 µM | Complete inhibition of cell division | [7] |
Table 3: Effect of Mycophenolic Acid (MPA) on Intracellular Nucleotide Pools
| Cell Type | MPA Concentration | Effect on Nucleotide Pools | Source |
| Murine Lymphoma L5178Y cells | 1 µM (2h) | GTP decreased to <10% of control | |
| Murine Lymphoma L5178Y cells | 1 µM (2h) | dGTP decreased | |
| Human Umbilical Vein Endothelial Cells | ≥ 5 µmol/l | GTP levels decreased to 68+/-12% of control | [8] |
| Human Umbilical Vein Endothelial Cells | 20 µmol/l | GTP amount reduced to 58+/-7% | [8] |
| Neuroblastoma cells | Not specified (3h) | GTP reduced by 70% | [10] |
| Antibody-stimulated splenocytes | Not specified | 30% mean reduction in GTP levels | [13] |
Experimental Protocols
IMPDH Activity Assay
This protocol is adapted from commercially available kits and literature sources for measuring IMPDH activity in cell lysates.[6][14]
Materials:
-
Cell Lysis Buffer (e.g., 10x stock diluted to 1x with ice-cold dH₂O)
-
IMPDH Assay Solution (containing INT, diaphorase, and other coupling enzymes)
-
IMPDH Substrate (e.g., 50x stock of IMP and NAD⁺)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 492 nm
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysate Preparation:
-
Harvest and wash approximately 10⁵ cells.
-
Resuspend the cell pellet in 50-100 µl of ice-cold 1x Cell Lysis Buffer.
-
Incubate on ice for 5 minutes with gentle agitation.
-
Centrifuge at ~14,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Enzyme Reaction:
-
Prepare a reaction solution by mixing 1 part of 50x IMPDH Substrate with 50 parts of IMPDH Assay Solution.
-
Prepare a control solution by mixing 1 part of dH₂O with 50 parts of IMPDH Assay Solution.
-
In a 96-well plate, add 20 µl of each cell lysate sample in duplicate.
-
To one set of wells, add 50 µl of the control solution.
-
To the other set of wells, add 50 µl of the reaction solution.
-
Mix gently and incubate at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Measure the optical density (O.D.) at 492 nm at 30 and 60 minutes.
-
Calculate the IMPDH activity based on the change in absorbance over time, normalized to the protein concentration of the lysate.
-
Lymphocyte Proliferation Assay using CFSE
This protocol is based on established methods for tracking cell division by dye dilution using Carboxyfluorescein succinimidyl ester (CFSE).[4][15]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) with 1% Fetal Bovine Serum (FBS)
-
Complete RPMI-1640 medium
-
Mitogen (e.g., Phytohemagglutinin - PHA)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend PBMCs at a concentration of 10 x 10⁶ cells/mL in PBS with 1% FBS.
-
Add CFSE to a final concentration of 2.5 µM.
-
Incubate for 10 minutes at room temperature in the dark, with gentle mixing every 2 minutes.
-
Quench the staining by adding 5 volumes of ice-cold complete medium and incubate for 5 minutes on ice.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete medium at a density of 1 x 10⁶ cells/mL.
-
Culture the cells in the presence or absence of a mitogen (e.g., PHA) and varying concentrations of MPA.
-
Incubate for 3-6 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
If desired, stain with cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and then on specific T-cell subsets. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity, with distinct peaks representing successive generations of divided cells.
-
Intracellular Nucleotide Extraction and Analysis
This protocol outlines a general procedure for the extraction of intracellular nucleotides for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured immune cells
-
Ice-cold PBS
-
Extraction solution (e.g., 0.4 M perchloric acid or a methanol-based solution)
-
Neutralizing solution (e.g., potassium carbonate)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis)
Procedure:
-
Cell Harvesting and Quenching:
-
Rapidly harvest a known number of cells by centrifugation at a low speed.
-
Quickly wash the cell pellet with ice-cold PBS to remove extracellular medium.
-
Immediately add ice-cold extraction solution to the cell pellet to quench metabolic activity and lyse the cells.
-
-
Extraction:
-
Vortex the cell suspension vigorously.
-
Incubate on ice for a specified time (e.g., 30 minutes).
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins and cell debris.
-
-
Neutralization and Sample Preparation:
-
Carefully transfer the supernatant containing the nucleotides to a new tube.
-
Neutralize the extract by adding a neutralizing solution until the pH is near neutral.
-
Centrifuge again to remove any precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the nucleotides using a suitable gradient elution program.
-
Detect and quantify the nucleotides by comparing their retention times and peak areas to those of known standards.
-
Visualizing the Impact of this compound
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: De Novo Purine Synthesis Pathway and the Point of Inhibition by Mycophenolic Acid (MPA).
References
- 1. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 2. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medrxiv.org [medrxiv.org]
- 5. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmrservice.com [bmrservice.com]
- 7. Mycophenolic Acid Differentially Impacts B Cell Function Depending on the Stage of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro effects of mycophenolic acid on the nucleotide pool and on the expression of adhesion molecules of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Consequences of inhibition of guanine nucleotide synthesis by mycophenolic acid and virazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological effects of inhibition of guanine nucleotide synthesis by mycophenolic acid in cultured neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene [jci.org]
- 14. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 15. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
The Immunosuppressive Properties of Mycophenolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mycophenolic acid (MPA), the active metabolite of the prodrug mycophenolate mofetil (MMF), is a potent immunosuppressive agent widely utilized in clinical practice to prevent allograft rejection and to treat a variety of autoimmune diseases.[1][2] This technical guide provides an in-depth exploration of the core mechanisms, quantitative effects, and experimental methodologies associated with the immunosuppressive properties of MPA.
Core Mechanism of Action: Inhibition of De Novo Purine Synthesis
The primary mechanism of action of Mycophenolic Acid lies in its ability to act as a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[3][4] This enzyme is crucial for the de novo synthesis of guanine nucleotides, a pathway that is particularly vital for the proliferation of T and B lymphocytes.[5] Unlike other cell types that can utilize the salvage pathway for purine synthesis, lymphocytes are highly dependent on the de novo pathway.[5] By inhibiting IMPDH, MPA leads to a depletion of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis. This selective depletion results in a cytostatic effect on lymphocytes, primarily arresting them in the G1/S phase of the cell cycle and thereby inhibiting their proliferation.[1][3]
Quantitative Effects on Lymphocyte Function
MPA exerts a range of quantifiable effects on the immune system, primarily targeting the proliferation and function of lymphocytes. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Inhibition of Lymphocyte Proliferation by Mycophenolic Acid
| Cell Type | Stimulant | Assay Method | IC50 / % Inhibition | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | [3H]Thymidine Incorporation | IC50 ≈ 0.1 µM | [6] |
| Human CD4+ T cells | Anti-CD3/CD28 | CFSE Staining | Significant inhibition at 10 µM | [4] |
| Human B cells | Various stimuli | In vitro proliferation assay | Complete abrogation of proliferation | [7] |
| Canine Peripheral Blood Mononuclear Cells | Mitogens | CFSE Staining | Significant inhibition at 1 µM, 10 µM, and 100 µM | [8] |
| Jurkat T cells | - | Cell Viability Assay | ~60% decrease in viability at 0.5 µM after 48h | [9] |
Table 2: Effects of Mycophenolic Acid on Cytokine Production
| Cytokine | Cell Type | Stimulant | MPA Concentration | % Reduction | Reference |
| IFN-γ | Human CD4+ T cells | CD3/CD28 | Not specified | Inhibited | [4] |
| TNF-α | Human CD4+ T cells | CD3/CD28 | Not specified | Inhibited | [4] |
| IL-17 | Human CD4+ T cells | CD3/CD28 | Not specified | Inhibited | [4] |
| IL-6 | Human Renal Tubular Cells | IL-1β | 2.5 - 50 µM | Dose-dependent decrease | [10] |
| Various Cytokines | Human Mononuclear Cells | Staphylococcus aureus enterotoxin A (SEA) | 1 µM | Significant inhibition after 48h | [2] |
| Pro-inflammatory cytokines (IFN-γ, TNF-α, IL-12, IL-6, IL-1β) | Mouse Splenocytes | TNBS-induced colitis model | Not specified | Significantly inhibited | [11] |
Table 3: Effects of Mycophenolic Acid on Lymphocyte Subsets
| Lymphocyte Subset | Effect | MPA Concentration | Quantitative Change | Reference |
| CD4+ T cells | Depletion | 10⁻⁴ M & 10⁻⁵ M | 35-51% reduction in absolute count | [12] |
| CD8+ T cells | Depletion | 10⁻⁴ M & 10⁻⁵ M | 35-52% reduction in absolute count | [12] |
| CD19+ B cells | Depletion | 10⁻⁴ M & 10⁻⁵ M | 34-55% reduction in absolute count | [12] |
| Foxp3+CD25+CD4+ Treg cells | Increase | 10⁻⁴ M & 10⁻⁵ M | ~5.5-6% increase in percentage | [12] |
| Foxp3+CD25+CD8+ Treg cells | Increase | 10⁻⁴ M & 10⁻⁵ M | ~1% increase in percentage | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of MPA's immunosuppressive properties. Below are outlines of key experimental protocols.
Lymphocyte Proliferation Assay
This assay is fundamental to assessing the antiproliferative effects of MPA. Several methods can be employed:
-
[3H]Thymidine Incorporation Assay:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Culture the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add a mitogen (e.g., Phytohaemagglutinin (PHA) or anti-CD3/CD28 antibodies) to stimulate lymphocyte proliferation.
-
Concurrently, add varying concentrations of MPA to the wells. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pulse the cells with [3H]thymidine (a radioactive DNA precursor) for the final 18 hours of incubation.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
The level of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.
-
-
Carboxyfluorescein Succinimidyl Ester (CFSE) Staining:
-
Label isolated lymphocytes with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Culture and stimulate the cells with a mitogen in the presence of different concentrations of MPA.
-
After a set incubation period (e.g., 72-96 hours), harvest the cells.
-
Analyze the fluorescence intensity of the cells using flow cytometry.
-
Each peak of decreasing fluorescence intensity represents a successive generation of cell division. The reduction in the number of divisions in MPA-treated cells compared to the control indicates inhibition of proliferation.[13]
-
Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay
This assay directly measures the enzymatic activity of MPA's target.
-
Spectrophotometric Assay:
-
Prepare cell lysates from lymphocytes.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add the cell lysate to a reaction mixture containing inosine monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+).
-
Include wells with varying concentrations of MPA to measure its inhibitory effect.
-
The reaction is based on the reduction of a tetrazolium salt (e.g., INT) by NADH, which is produced during the IMPDH-catalyzed conversion of IMP to xanthosine monophosphate (XMP).
-
The reduced tetrazolium salt forms a colored formazan product.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 492 nm) over time using a plate reader.[14]
-
The rate of increase in absorbance is proportional to the IMPDH activity.
-
Conclusion
Mycophenolic Acid's potent and selective immunosuppressive effects are a direct consequence of its inhibition of IMPDH in lymphocytes. This targeted mechanism leads to a significant reduction in lymphocyte proliferation and function, including cytokine production, making it a cornerstone of immunosuppressive therapy. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the multifaceted properties of this important immunomodulatory agent. Further research into the nuanced effects of MPA on different immune cell subsets and signaling pathways will continue to refine its clinical application and pave the way for novel therapeutic strategies.
References
- 1. Mycophenolic acid and methotrexate inhibit lymphocyte cytokine production via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound (RS-61443) on cytokine production: inhibition of superantigen-induced cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycophenolic acid-mediated suppression of human CD4+ T cells: more than mere guanine nucleotide deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Relationship - Mycophenolic Acid - inhibits - lymphocyte proliferation [biokb.lcsb.uni.lu]
- 6. Inhibition of T-cell activation and proliferation by mycophenolic acid in patients awaiting liver transplantation: PK/PD relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Influence of Mycophenolic Acid on Selected Parameters of Stimulated Peripheral Canine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound Modulates Differentiation of Th1/Th2 and the Secretion of Cytokines in an Active Crohn’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive effect on T-cell regulatory apoptosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmrservice.com [bmrservice.com]
The Immunomodulatory Potential of Mycophenolate Mofetil: An In-depth Technical Guide to Early Research in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate mofetil (MMF) has emerged as a cornerstone immunosuppressive agent, initially approved for the prophylaxis of organ transplant rejection and subsequently investigated for a wide array of autoimmune diseases.[1][2] This technical guide provides a comprehensive overview of the foundational preclinical research that established the rationale for its use in autoimmunity. We delve into the core mechanism of action, detailed experimental protocols from seminal studies in key autoimmune disease models, and a quantitative summary of its efficacy.
This compound is the prodrug of the active metabolite, mycophenolic acid (MPA), a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[3][4] This enzyme is critical for the de novo synthesis of guanine nucleotides, a pathway upon which T and B lymphocytes are highly dependent for their proliferation.[5][6] By preferentially targeting this pathway in lymphocytes, MPA exerts potent cytostatic effects on the adaptive immune system, thereby suppressing cell-mediated immune responses and antibody formation.[3][7]
Core Mechanism of Action: IMPDH Inhibition
The primary mechanism of action of mycophenolic acid is the inhibition of inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP).[6][8] Lymphocytes, unlike other cell types, lack a robust salvage pathway for purine synthesis and are therefore particularly vulnerable to the depletion of guanine nucleotides.[9] This depletion leads to a G1-S phase cell cycle arrest, inhibiting the proliferation of activated T and B cells.[10][11] Furthermore, MPA has been shown to induce apoptosis in activated T cells and to interfere with the glycosylation of adhesion molecules, which can reduce the recruitment of immune cells to sites of inflammation.[12][13]
Efficacy of this compound in Preclinical Autoimmune Disease Models
The following tables summarize the quantitative data from early, pivotal studies of MMF in murine and rat models of systemic lupus erythematosus, rheumatoid arthritis, and multiple sclerosis.
Table 1: Systemic Lupus Erythematosus (SLE) - Murine Models
| Model | Treatment Regimen | Key Outcomes | Reference |
| MRL/lpr mice | MMF 90 mg/kg/day, oral | - Reduced incidence of albuminuria at 23 weeks (22% vs. 88% in controls).- Less severe glomerulonephritis (histologically).- Decreased glomerular immunoglobulin and C3 deposits. | [14] |
| MRL/lpr mice (with established glomerulonephritis) | MMF 100 mg/kg/day, oral | - Prolonged survival.- Reduced incidence of hematuria and albuminuria.- Decreased numbers of B cells and IgG anti-dsDNA antibodies. | [5] |
| NZB x NZW F1 mice | MMF 60 mg/kg/day, oral | - Significantly reduced proteinuria.- Lower serum BUN levels.- Suppressed autoantibody production.- Improved survival. | [2] |
| NZB x NZW F1 mice | MMF 200 mg/kg/day, oral | - 100% survival compared to 10% in controls.- Suppressed development of albuminuria and anti-dsDNA antibodies. | [5] |
Table 2: Rheumatoid Arthritis (RA) - Rat Model
| Model | Treatment Regimen | Key Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) in Lewis rats | Prophylactic MMF (dose not specified in abstract) | - Significant reduction in clinical arthritis score.- Decreased paw swelling.- Reduced histological evidence of inflammation, pannus formation, cartilage damage, and bone resorption. | [4][9] |
| Collagen-Induced Arthritis (CIA) in Sprague-Dawley rats | Therapeutic MMF (dose not specified in abstract) | - Amelioration of established arthritis.- Reduction in inflammatory cell infiltration in the synovium. | [15] |
Table 3: Multiple Sclerosis (MS) - Rodent Models
| Model | Treatment Regimen | Key Outcomes | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) in Lewis rats | MMF (dose not specified in abstract) | - Improved neurological function.- Reduced weight loss. | [16] |
| Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | Prophylactic MMF (dose not specified in abstract) | - Delayed onset and reduced severity of clinical EAE scores.- Decreased CNS inflammation and demyelination. | [17] |
Detailed Experimental Protocols
Murine Model of Lupus Nephritis (MRL/lpr mice)
Objective: To evaluate the effect of MMF on the spontaneous development of lupus nephritis.
Experimental Workflow:
Methodology:
-
Animals: 8-week-old female MRL/lpr mice were used.[14]
-
Treatment: Mice were randomly assigned to two groups. The treatment group (n=18) received a daily oral gavage of MMF at 90 mg/kg body weight, dissolved in a vehicle. The control group (n=17) received the vehicle alone.[14]
-
Monitoring: Body weight and proteinuria were monitored weekly. Proteinuria was assessed semi-quantitatively using Albustix. A score of ≥ 2+ was considered positive.[14]
-
Endpoint and Sample Collection: The experiment was terminated when the mice reached 23 weeks of age. Blood samples were collected for the analysis of anti-dsDNA antibodies. Kidneys were harvested for histopathological and immunofluorescence studies.[14]
-
Outcome Measures:
-
Proteinuria: The incidence of persistent proteinuria was calculated.
-
Autoantibodies: Serum levels of anti-dsDNA antibodies were measured by ELISA.
-
Histopathology: Kidney sections were stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess the severity of glomerulonephritis, including glomerular hypercellularity, crescent formation, and interstitial inflammation.
-
Immunofluorescence: Cryostat sections of the kidney were stained with fluorescently labeled antibodies against mouse IgG and C3 to quantify immune complex deposition in the glomeruli.[14]
-
Rat Model of Collagen-Induced Arthritis (CIA)
Objective: To assess the efficacy of MMF in a model of rheumatoid arthritis.
Methodology:
-
Animals: Female Lewis rats were used.[4]
-
Induction of Arthritis: Arthritis was induced by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) was given 7 days after the primary immunization.[18]
-
Treatment: MMF was administered daily, starting from the day of the first immunization (prophylactic regimen).
-
Clinical Assessment: The severity of arthritis was evaluated using a clinical scoring system based on the swelling and erythema of the paws. Paw thickness was measured using a digital caliper.[7]
-
Histological Assessment: At the end of the study, ankle joints were collected, decalcified, and embedded in paraffin. Sections were stained with H&E and toluidine blue to assess inflammation, pannus formation, cartilage damage, and bone resorption.[7][9]
In Vitro Lymphocyte Proliferation Assay
Objective: To determine the direct inhibitory effect of mycophenolic acid (MPA) on lymphocyte proliferation.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood using Ficoll-Paque density gradient centrifugation.[6]
-
Cell Culture: PBMCs (1 x 10^5 cells/well) were cultured in 96-well plates in complete RPMI-1640 medium.[19]
-
Stimulation and Treatment: Cells were stimulated with a mitogen such as phytohemagglutinin (PHA) or an antigen like tetanus toxoid in the presence of varying concentrations of MPA. Unstimulated cells served as a negative control.[19]
-
Proliferation Measurement ([³H]-Thymidine Incorporation): After 48-72 hours of incubation, 1 µCi of [³H]-thymidine was added to each well. The cells were incubated for an additional 18 hours to allow for the incorporation of the radiolabel into newly synthesized DNA. The cells were then harvested onto glass fiber filters, and the amount of incorporated radioactivity was measured using a scintillation counter. The results were expressed as counts per minute (CPM).
-
Data Analysis: The percentage of inhibition of proliferation by MPA was calculated relative to the proliferation of stimulated cells in the absence of the drug.
Conclusion
The early preclinical research on this compound provided a robust foundation for its clinical development in autoimmune diseases. Studies in well-established animal models of systemic lupus erythematosus, rheumatoid arthritis, and multiple sclerosis consistently demonstrated the efficacy of MMF in ameliorating disease activity, reducing inflammation, and suppressing pathogenic immune responses. The quantitative data from these studies, coupled with a clear understanding of its mechanism of action on lymphocyte proliferation, underscored its potential as a potent immunomodulatory agent. The detailed experimental protocols outlined in this guide serve as a reference for the foundational methodologies that continue to be relevant in the ongoing research and development of immunosuppressive therapies.
References
- 1. This compound is effective in reducing lupus glomerulonephritis proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. duke.testcatalog.org [duke.testcatalog.org]
- 3. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical and histological assessment of collagen-induced arthritis progression in the diabetes-resistant BB/Wor rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of guanine nucleotide depletion on cell cycle progression in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. academic.oup.com [academic.oup.com]
- 13. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Attenuation of murine lupus nephritis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. innoserlaboratories.com [innoserlaboratories.com]
- 17. chondrex.com [chondrex.com]
- 18. hanc.info [hanc.info]
- 19. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Mycophenolate Mofetil: A Technical Guide for Researchers
Introduction: Mycophenolate Mofetil (MMF) is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanosine nucleotides. As the prodrug of the active metabolite mycophenolic acid (MPA), MMF is a cornerstone of immunosuppressive regimens in solid organ transplantation and is increasingly utilized in the management of autoimmune diseases. This technical guide provides an in-depth overview of the pharmacological profile of MMF, designed to support researchers, scientists, and drug development professionals in their exploration of this significant immunomodulatory agent. The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic properties, and established experimental protocols for its investigation.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of T and B lymphocyte proliferation.[1] Following oral administration, MMF is rapidly hydrolyzed to its active form, mycophenolic acid (MPA). MPA is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme is critical for the de novo pathway of guanine nucleotide synthesis, a pathway on which T and B lymphocytes are highly dependent for their proliferation.[1][2] Other cell types can utilize the salvage pathway for purine synthesis and are therefore less affected by MPA.[2]
The depletion of guanosine nucleotides by MPA leads to a cytostatic effect on lymphocytes, arresting the cell cycle at the G1/S phase.[3] This inhibition of lymphocyte proliferation suppresses both cell-mediated and humoral immune responses.[4] Furthermore, MPA has been shown to induce apoptosis in activated T cells and inhibit the glycosylation of adhesion molecules, which in turn reduces the recruitment of lymphocytes and monocytes to sites of inflammation.[5][6]
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Pharmacokinetic Profile
This compound is characterized by rapid and extensive absorption, followed by conversion to the active metabolite, mycophenolic acid. The pharmacokinetic parameters of MPA can exhibit significant inter-individual variability.
Table 1: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) after Oral Administration of this compound
| Species/Population | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Healthy Humans | 1.5 g single dose | - | ~1 | - | ~17 | 94.1 | [2] |
| Healthy Humans | 1 g single dose | ~25 | 0.8 | ~64 | ~16 | - | [7] |
| Kidney Transplant Patients | 750 mg twice daily | 4.26 - 38.4 | 0.5 - 6 | 30 - 60 (target) | - | - | [1] |
| Liver Transplant Patients | 1 g twice daily | 10.6 ± 7.5 | 0.5 - 5 | 40 ± 30.9 | 5.8 ± 3.8 | - | [8] |
| Rats | 8.3 mg/kg i.v. | - | - | - | 5.17 ± 1.44 | - | [9] |
| Rats | 8.3 mg/kg i.d. | - | <0.5 | - | 6.41 ± 4.16 | 84.3 ± 35.0 | [9] |
| Dogs | 10-30 mg/kg | - | - | - | - | 54 - 87 | [10][11] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; i.v.: intravenous; i.d.: intraduodenal.
Pharmacodynamic Profile
The pharmacodynamic effects of this compound are primarily related to its immunosuppressive activity. This is most commonly assessed by its impact on lymphocyte proliferation and function.
Table 2: Pharmacodynamic Parameters of Mycophenolic Acid (MPA)
| Parameter | Cell Type | Value | Conditions | Reference |
| IC50 (T-cell proliferation) | Human T-cells | 106.3 ± 157.7 nM (0.033 ± 0.05 µg/ml) | Mitogen-stimulated | |
| Effect on Lymphocyte Count | SLE Patients | Statistically significant increase in WBC in patients with baseline leukopenia | Clinical study | |
| Effect on B-cell Count | Heart Transplant Patients | Significant reduction in B-cell count | Clinical study | [12] |
| Inhibition of Cytokine Production | Human Mononuclear Cells | Significant inhibition of IL-2, IL-3, IL-4, IL-5, IL-6, IL-10, IFN-γ, TNF-α, TNF-β, GM-CSF | 48h post-antigen activation with 10⁻⁶ M MMF | [13] |
IC50: Half-maximal inhibitory concentration; SLE: Systemic Lupus Erythematosus; WBC: White Blood Cell; IL: Interleukin; IFN: Interferon; TNF: Tumor Necrosis Factor; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible investigation of this compound's pharmacological profile. Below are outlines of key experimental protocols.
In Vitro Lymphocyte Proliferation Assay
This assay is fundamental to assessing the immunosuppressive activity of MMF.
Objective: To determine the concentration-dependent inhibitory effect of mycophenolic acid (MPA) on T and B lymphocyte proliferation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) for T-cell proliferation or pokeweed mitogen (PWM) for T and B-cell proliferation.
-
Drug Treatment: Add varying concentrations of MPA to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Pulse the cells with 1 µCi/well of [³H]-thymidine for the final 6 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the cells with carboxyfluorescein succinimidyl ester (CFSE) prior to culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each MPA concentration compared to the stimulated control. Determine the IC50 value.[14]
In Vivo Murine Model of Allogeneic Transplantation
Animal models are essential for evaluating the in vivo efficacy of MMF in preventing graft rejection.
Objective: To assess the ability of MMF to prolong allograft survival in a murine model.
Methodology:
-
Animal Model: Utilize a fully mismatched model, for example, transplanting a heart or skin graft from a C57BL/6 donor mouse to a BALB/c recipient mouse.
-
Transplantation Surgery: Perform the transplantation surgery according to established microsurgical techniques.
-
Drug Administration:
-
Treatment Group: Administer MMF to the recipient mice daily via oral gavage, starting on the day of transplantation. Doses can range from 30 to 90 mg/kg/day.[15]
-
Control Group: Administer the vehicle control to another group of recipient mice.
-
-
Monitoring: Monitor the animals daily for signs of rejection (e.g., cessation of heartbeat for heart transplants, visual signs of necrosis for skin grafts) and overall health.
-
Endpoint: The primary endpoint is graft survival time, defined as the number of days from transplantation until rejection.
-
Histological Analysis: Upon rejection or at the end of the study, harvest the grafts for histological analysis to assess the severity of rejection (e.g., cellular infiltration, tissue damage).
-
Data Analysis: Compare the mean survival time of the grafts between the MMF-treated and control groups using survival analysis (e.g., Kaplan-Meier curves and log-rank test).[15]
Measurement of IMPDH Activity
Directly measuring the activity of the target enzyme, IMPDH, can provide valuable pharmacodynamic insights.
Objective: To quantify the inhibitory effect of MPA on IMPDH activity in cell lysates.
Methodology:
-
Cell Lysate Preparation: Prepare lysates from lymphocytes or other relevant cell types.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, EDTA, and DTT.
-
Enzyme Reaction:
-
Add the cell lysate to the reaction buffer.
-
Add varying concentrations of MPA.
-
Initiate the reaction by adding the substrates, inosine monophosphate (IMP) and NAD⁺.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Detection: Measure the production of NADH, a product of the IMPDH-catalyzed reaction, by monitoring the increase in absorbance at 340 nm using a spectrophotometer.[5][16]
-
Data Analysis: Calculate the rate of NADH production for each MPA concentration and determine the IC50 value for IMPDH inhibition.
Conclusion
This compound remains a critical tool in immunosuppressive therapy. A thorough understanding of its pharmacological profile, from its molecular mechanism of action to its clinical pharmacokinetics and pharmacodynamics, is essential for its effective and safe use in research and clinical practice. The data and protocols presented in this guide are intended to provide a solid foundation for researchers investigating the multifaceted effects of this important drug. Continued research will further elucidate its therapeutic potential and optimize its application in a variety of disease contexts.
References
- 1. Frontiers | Pharmacokinetics of this compound and Development of Limited Sampling Strategy in Early Kidney Transplant Recipients [frontiersin.org]
- 2. Pharmacokinetics and bioavailability of this compound in healthy subjects after single-dose oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Evaluation of T Cell Activation Markers after Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 6. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of mycophenolic acid after this compound administration in liver transplant patients treated with tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound, a new immunosuppressant, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of oral this compound in combination with CsA in dogs after nonmyeloablative allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound therapy on lymphocyte activation in heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for Pediatric Lupus Nephritis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. hanc.info [hanc.info]
- 15. Administration of this compound in a murine model of acute graft-versus-host disease after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Mycophenolate Mofetil's Effect on Dendritic Cell Maturation and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycophenolate Mofetil (MMF), a potent immunosuppressive agent, exerts significant inhibitory effects on the maturation and function of dendritic cells (DCs), key antigen-presenting cells that orchestrate adaptive immune responses. This guide provides a comprehensive overview of the mechanisms of action, quantifiable effects on DC phenotype and function, and detailed experimental protocols for studying these interactions. The primary mechanism involves the inhibition of inosine monophosphate dehydrogenase (IMPDH) by MMF's active metabolite, mycophenolic acid (MPA), leading to the depletion of guanosine nucleotides. This has profound downstream consequences on DC signaling, maturation, and their ability to stimulate T lymphocytes.
Mechanism of Action: Inhibition of IMPDH and Downstream Signaling
The cornerstone of MMF's immunosuppressive activity lies in the non-competitive and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH) by its active metabolite, mycophenolic acid (MPA)[1][2]. IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides[1][2]. Lymphocytes are particularly susceptible to this inhibition as they primarily rely on the de novo pathway for purine synthesis[1][2].
The resulting depletion of intracellular guanosine triphosphate (GTP) pools has multifaceted effects on dendritic cells:
-
Disruption of GTP-Dependent Processes: Many cellular functions, including G-protein signaling, are dependent on GTP. Depletion of this critical nucleotide is thought to broadly impact cellular signaling cascades essential for DC maturation and function.
-
Inhibition of Key Signaling Pathways: Research suggests that MPA can modulate critical signaling pathways involved in DC maturation. Notably, MPA has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key signaling node in response to maturation stimuli like TNF-α. Interestingly, the effect of MPA on p38 MAPK phosphorylation can be stimulus-dependent, with a more pronounced inhibition observed with TNF-α compared to lipopolysaccharide (LPS). MPA has also been implicated in the inhibition of the NF-κB signaling pathway in DCs.
References
- 1. Mycophenolic acid, the active form of this compound, interferes with IRF7 nuclear translocation and type I IFN production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycophenolic acid differentially affects dendritic cell maturation induced by tumor necrosis factor-alpha and lipopolysaccharide through a different modulation of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Proliferative Nexus: A Technical Guide to Mycophenolate Mofetil's Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental anti-proliferative effects of Mycophenolate Mofetil (MMF), a potent immunosuppressive agent. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects, tailored for professionals in research and drug development.
Core Mechanism of Action: Inhibition of De Novo Purine Synthesis
This compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA).[1][2] The primary anti-proliferative effect of MPA stems from its selective, non-competitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH).[2][3] This enzyme is a critical rate-limiting step in the de novo synthesis of guanosine nucleotides.[4][5]
T and B lymphocytes are particularly dependent on the de novo pathway for their proliferation, unlike other cell types that can utilize salvage pathways for purine synthesis.[4][6] MPA is a more potent inhibitor of the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes.[4][5][7] This selective inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[1][8] The reduction in these essential building blocks for DNA and RNA synthesis ultimately results in a cytostatic effect on lymphocytes, preventing their proliferation and clonal expansion.[1][6][9]
Beyond its direct impact on DNA synthesis, the depletion of guanosine nucleotides also interferes with other cellular processes. MPA has been shown to suppress the glycosylation of cell adhesion molecules, which can decrease the recruitment of lymphocytes and monocytes to sites of inflammation.[4][5] Furthermore, it can induce apoptosis in activated T-lymphocytes, contributing to its immunosuppressive effects.[4][5][8]
Quantitative Data on Anti-Proliferative Efficacy
The cytostatic effects of MMF and its active metabolite, MPA, have been quantified across various cell types. The following tables summarize key findings from the literature, including IC50 values and the extent of proliferation inhibition.
Table 1: IC50 Values of Mycophenolic Acid (MPA) in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Rat Mesangial Cells | Mesangial | 0.45 ± 0.13 | [10] |
| Human Mesangial Cells | Mesangial | 0.19 ± 0.06 | [10] |
| Human Tenon Fibroblasts | Fibroblast | 0.85 ± 0.05 | [11] |
| Human Macrophages | Myeloid | ~3.6 (1.15 µg/ml) | [12] |
| HT-29 | Human Colonic Adenocarcinoma | Not explicitly stated, but effective at concentrations ≥ 1 µmol/L | [8][13] |
| RPMI8226 & ARP1 | Multiple Myeloma | Cytotoxic at ≥ 1 µmol/L | [8] |
Table 2: Inhibition of Lymphocyte Proliferation by Mycophenolic Acid (MPA)
| Cell Type | Condition | MPA Concentration | Proliferation Inhibition | Reference |
| Murine CD4+ T cells | In vitro | 10⁻⁴ M | ~89.98% reduction in BrdU incorporation | [3] |
| Murine CD8+ T cells | In vitro | 10⁻⁴ M | ~87.57% reduction in BrdU incorporation | [3] |
| Murine CD19+ B cells | In vitro | 10⁻⁴ M | ~87.06% reduction in BrdU incorporation | [3] |
| Human Lymphocytes | Ex vivo (from MMF-treated patients) | Therapeutic Dosing | Significant reduction in PHA-induced proliferation | [14] |
| Primary Myeloma Cells | In vitro | 5 µmol/L | Up to 70% growth inhibition | [8] |
Detailed Experimental Protocols
The anti-proliferative effects of MMF are typically assessed using a variety of established in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability and Proliferation Assays
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of MMF or MPA and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
B. [³H]Thymidine or BrdU Incorporation Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Principle: Proliferating cells incorporate labeled nucleosides ([³H]thymidine or Bromodeoxyuridine - BrdU) into their newly synthesized DNA. The amount of incorporated label is directly proportional to the rate of cell proliferation.
-
Methodology:
-
Culture cells in a 96-well plate and treat with different concentrations of MMF/MPA.
-
During the final hours of the incubation period (e.g., 6-18 hours), add [³H]thymidine or BrdU to the culture medium.
-
For [³H]thymidine: Harvest the cells onto a fiberglass filter mat, wash to remove unincorporated thymidine, and measure the radioactivity using a scintillation counter.
-
For BrdU: Fix the cells, permeabilize the cell membrane, and add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a substrate that produces a colorimetric or chemiluminescent signal, and measure the output with a plate reader.
-
Quantify the level of proliferation based on the measured signal.
-
Cell Cycle Analysis
Flow cytometry with DNA-binding dyes like propidium iodide (PI) is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: The amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in G0/G1 have a 2n DNA content, cells in S phase have an intermediate DNA content, and cells in G2/M have a 4n DNA content. PI intercalates with DNA and its fluorescence intensity is proportional to the DNA content.
-
Methodology:
-
Culture and treat cells with MMF/MPA as described previously.
-
Harvest the cells (including both adherent and floating cells) and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Treat the cells with RNase to remove RNA, which can also be stained by PI.
-
Stain the cells with a PI solution.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. MMF-induced arrest is typically observed as an accumulation of cells in the G1 phase.[8][15]
-
Apoptosis Assay
Apoptosis, or programmed cell death, can be detected using flow cytometry with Annexin V and a viability dye like PI.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be used to detect apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Methodology:
-
After treatment with MMF/MPA, harvest the cells.
-
Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). MMF has been shown to induce caspase-dependent apoptosis.[8][15]
-
Conclusion
This compound exerts its potent anti-proliferative effects primarily through the inhibition of IMPDH, leading to the depletion of guanosine nucleotides essential for lymphocyte proliferation. This targeted mechanism results in cell cycle arrest and, in some cases, apoptosis. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with MMF and other compounds targeting similar pathways. A thorough understanding of these core principles is crucial for the continued development and optimization of immunosuppressive therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. axonmedchem.com [axonmedchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits rat and human mesangial cell proliferation by guanosine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative effect of this compound on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound directly modulates myeloid viability and pro-fibrotic activation of human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Alone and in Combination with Tacrolimus Inhibits the Proliferation of HT-29 Human Colonic Adenocarcinoma Cell Line and Might Interfere with Colonic Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ex vivo lymphocyte proliferative function is severely inhibited in renal transplant patients on this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IMP dehydrogenase inhibitor this compound induces caspase-dependent apoptosis and cell cycle inhibition in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Mycophenolate Mofetil in vitro T Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolate Mofetil (MMF) is a potent immunosuppressive agent widely used in transplantation medicine and for the treatment of autoimmune diseases. Its primary mechanism of action involves the selective inhibition of T and B lymphocyte proliferation. This document provides a detailed protocol for an in vitro T cell proliferation assay to evaluate the inhibitory effects of this compound. The protocol is designed for researchers, scientists, and drug development professionals engaged in immunological studies and the development of immunosuppressive therapies.
Introduction
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides.[1] Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation, making them more susceptible to the effects of MPA than other cell types.[2][3] By depleting the intracellular pool of guanosine nucleotides, MPA effectively arrests the proliferation of activated lymphocytes.[4] This targeted action underlies the immunosuppressive efficacy of MMF.
This application note details a robust and reproducible in vitro T cell proliferation assay using Carboxyfluorescein Succinimidyl Ester (CFSE) followed by flow cytometric analysis to quantify the anti-proliferative effects of MMF.
Mechanism of Action of this compound
This compound's immunosuppressive effect is primarily mediated by its active metabolite, mycophenolic acid (MPA). MPA selectively inhibits the type II isoform of inosine monophosphate dehydrogenase (IMPDH), which is preferentially expressed in activated lymphocytes. This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanosine triphosphate (GTP). The depletion of GTP pools inhibits DNA synthesis, ultimately leading to a cell cycle arrest and the inhibition of T and B cell proliferation.[5][6]
Quantitative Data: In Vitro Inhibition of T Cell Proliferation by Mycophenolic Acid
The following table summarizes the inhibitory concentration (IC50) values of mycophenolic acid (MPA) on T cell proliferation from in vitro studies. These values can serve as a reference for designing dose-response experiments.
| T Cell Stimulus | Assay Method | IC50 of MPA (nmol/L) | Reference |
| Phytohemagglutinin (PHA) | [³H]-Thymidine Incorporation | ~100 | [7] |
| Anti-CD3 mAb | [³H]-Thymidine Incorporation | Not explicitly stated, but significant inhibition observed | [8] |
| Alloreactive T-cells (MLR) | [³H]-Thymidine Incorporation | ~10 | [7] |
| Phytohemagglutinin (PHA) | CFSE Dilution | Significant inhibition at concentrations ≥ 0.4 mg/L (~1250 nmol/L) | [2] |
Experimental Protocol: T Cell Proliferation Assay using CFSE
This protocol outlines the steps for isolating human peripheral blood mononuclear cells (PBMCs), stimulating T cell proliferation, treating with MMF (or its active metabolite MPA), and analyzing proliferation by CFSE dilution using flow cytometry.
Materials and Reagents
-
Human whole blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phytohemagglutinin (PHA) or anti-CD3 and anti-CD28 antibodies
-
This compound (MMF) or Mycophenolic Acid (MPA)
-
Dimethyl Sulfoxide (DMSO)
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8)
-
96-well U-bottom culture plates
-
Flow cytometer
Experimental Workflow
Step-by-Step Methodology
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the isolated PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI-1640 and perform a cell count using a hemocytometer or an automated cell counter.
2. CFSE Labeling
-
Resuspend PBMCs at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 (containing 10% FBS).
-
Wash the cells twice with complete RPMI-1640 to remove any unbound CFSE.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 at a final concentration of 1 x 10⁶ cells/mL.
3. Cell Culture and Treatment
-
Seed 1 x 10⁵ CFSE-labeled PBMCs per well in a 96-well U-bottom plate (in 100 µL of complete RPMI-1640).
-
Prepare a stock solution of MMF or MPA in DMSO and then dilute to working concentrations in complete RPMI-1640. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 50 µL of the MMF/MPA dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Add 50 µL of the T cell stimulus to each well. Examples of stimuli include:
-
Phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL.
-
Plate-bound anti-CD3 antibody (1-5 µg/mL) and soluble anti-CD28 antibody (1-2 µg/mL).
-
-
Include appropriate controls:
-
Unstimulated cells (no stimulus).
-
Stimulated cells with vehicle control (no MMF/MPA).
-
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
4. Flow Cytometry Analysis
-
After the incubation period, harvest the cells from each well.
-
Wash the cells with flow cytometry staining buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against T cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.
-
Wash the cells again with staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometry acquisition.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for each sample.
-
Analyze the data using appropriate software. Gate on the T cell populations of interest (e.g., CD3⁺CD4⁺ or CD3⁺CD8⁺).
-
Assess T cell proliferation by analyzing the dilution of the CFSE signal. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
Data Interpretation
The inhibition of T cell proliferation by this compound can be quantified by measuring the reduction in the percentage of divided cells or by calculating a proliferation index in the MMF/MPA-treated groups compared to the stimulated vehicle control. Dose-response curves can be generated to determine the IC50 value of MMF/MPA.
Conclusion
This detailed protocol provides a reliable method for assessing the in vitro immunosuppressive activity of this compound on T cell proliferation. The use of CFSE staining and flow cytometry allows for a robust and quantitative analysis of cell division. This assay is a valuable tool for researchers and drug development professionals in the field of immunology and transplantation.
References
- 1. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound: selective T cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits T-cell proliferation in kidney transplant recipients without lowering intracellular dGTP and GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Mycophenolate Mofetil in a Mouse Model of Lupus Nephritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolate Mofetil (MMF) is an immunosuppressive agent widely used in the treatment of lupus nephritis.[1][2][3] It functions as a prodrug of mycophenolic acid (MPA), which selectively inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides.[3][4][5] This inhibition preferentially affects T and B lymphocytes, as they are more reliant on this pathway for proliferation, thereby suppressing the cell-mediated immune response and antibody formation.[2][3][4] In murine models of lupus nephritis, such as the MRL/lpr and NZB x NZW F1 (NZB/W F1) strains, MMF has demonstrated efficacy in reducing the severity of the disease.[1][6] These application notes provide detailed protocols for the administration of MMF in a mouse model of lupus nephritis, along with data presentation and visualization of key pathways and workflows.
Data Presentation
The following tables summarize the quantitative data from studies administering MMF to mouse models of lupus nephritis.
Table 1: Efficacy of this compound in MRL/lpr Mice
| Parameter | Control Group | MMF-Treated Group | Dosage | Treatment Duration | Mouse Strain/Age | Reference |
| Incidence of Albuminuria (>300 µ g/18h ) | 88% | 22% | 90 mg/kg/day | Until 23 weeks of age | 8-week-old MRL/lpr | [6] |
| Glomerulonephritis Severity (Histological Score) | Significantly higher | Significantly lower (p=0.005) | 90 mg/kg/day | Until 23 weeks of age | 8-week-old MRL/lpr | [6] |
| Glomerular Immunoglobulin and C3 Deposits | Significantly higher | Significantly lower (p ≤ 0.002) | 90 mg/kg/day | Until 23 weeks of age | 8-week-old MRL/lpr | [6] |
| Proteinuria | N/A | Significantly decreased | 100 mg/kg/day | 12 weeks | 8-week-old female MRL/lpr | [7] |
| Survival | N/A | Prolonged | 100 mg/kg/day | 12 weeks | 8-week-old female MRL/lpr | [7] |
| Histological Severity of Glomerulonephritis | N/A | Reduced | 100 mg/kg/day | 12 weeks | 8-week-old female MRL/lpr | [7] |
| Urinary Nitrite/Nitrate Excretion | N/A | Significantly reduced for the first 8 weeks | 100 mg/kg/day | 12 weeks | 8-week-old female MRL/lpr | [7] |
Table 2: Efficacy of this compound in NZB/W F1 Mice
| Parameter | Control Group (Vehicle) | MMF-Treated Group | Dosage | Treatment Duration | Mouse Strain/Age | Reference |
| Onset of Proteinuria | Earlier | Partially delayed | 60 mg/kg/day | From 5 months until 9 months of age | 5-month-old NZB/W F1 | |
| Animal Survival | Lower | Partially ameliorated | 60 mg/kg/day | From 5 months until death | 5-month-old NZB/W F1 | |
| Serum Blood Urea Nitrogen (BUN) Levels at 9 months | Higher | Lower | 60 mg/kg/day | From 5 months until 9 months of age | 5-month-old NZB/W F1 | |
| Renal Damage at 9 months | More severe | Limited | 60 mg/kg/day | From 5 months until 9 months of age | 5-month-old NZB/W F1 | |
| Percentage of Proteinuric Mice | Higher | Significantly reduced | 60 mg/kg/day | From 3 months until death | 3-month-old NZB/W F1 | [8] |
| Serum BUN Levels | Higher | Lower | 60 mg/kg/day | From 3 months until death | 3-month-old NZB/W F1 | [8] |
| Life Survival | Shorter | Significantly improved | 60 mg/kg/day | From 3 months until death | 3-month-old NZB/W F1 | [8] |
Experimental Protocols
Protocol 1: Induction of Lupus Nephritis in MRL/lpr Mice
The MRL/lpr mouse strain spontaneously develops a systemic autoimmune disease that closely resembles human systemic lupus erythematosus (SLE), including severe lupus nephritis.
Materials:
-
MRL/lpr mice (typically 8 weeks of age at the start of the study)
-
Standard laboratory animal housing and diet
-
Metabolic cages for urine collection
-
Reagents for proteinuria/albuminuria assessment (e.g., ELISA kits)
Procedure:
-
Animal Acclimatization: House MRL/lpr mice in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment.
-
Baseline Monitoring: At 8 weeks of age, begin weekly or bi-weekly monitoring for the onset of lupus nephritis. This includes:
-
Urine Collection: Place mice in metabolic cages for 18-24 hours to collect urine.
-
Proteinuria/Albuminuria Assessment: Measure urine protein or albumin concentration using standard methods. A common threshold for significant albuminuria is >300 µ g/18h .[6]
-
-
Disease Progression: The mice will spontaneously develop glomerulonephritis. The severity of the disease will progress with age.
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound (MMF) powder
-
Vehicle for dissolution (e.g., as specified by the manufacturer or in published studies)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Analytical balance
Procedure:
-
MMF Solution Preparation:
-
Calculate the required amount of MMF based on the desired dose (e.g., 90-100 mg/kg for MRL/lpr mice, 60 mg/kg for NZB/W F1 mice) and the body weight of the mice.[1][6][7][9][8]
-
Dissolve the MMF powder in the appropriate vehicle. Ensure the solution is homogenous. Prepare fresh daily or as stability data allows.
-
-
Vehicle Control Preparation: Prepare a vehicle-only solution to be administered to the control group.
-
Administration:
Protocol 3: Monitoring Treatment Efficacy
Materials:
-
Metabolic cages
-
Urine and blood collection supplies
-
Reagents for measuring proteinuria, serum creatinine, and blood urea nitrogen (BUN)
-
Histology supplies (formalin, paraffin, sectioning equipment, stains like H&E and PAS)
-
Immunofluorescence microscopy supplies (fluorescently labeled antibodies against IgG and C3)
Procedure:
-
Regular Monitoring: Throughout the treatment period, continue weekly or bi-weekly monitoring of:
-
Proteinuria/Albuminuria: As described in Protocol 1.
-
Body Weight: To monitor general health and adjust drug dosage.
-
-
Blood Collection: At specified time points and at the end of the study, collect blood via methods such as retro-orbital bleeding or cardiac puncture (terminal procedure).
-
Serum Analysis: Analyze serum for:
-
Blood Urea Nitrogen (BUN): An indicator of kidney function.
-
Serum Creatinine: Another key indicator of renal function.
-
-
Histological Analysis (Terminal):
-
At the end of the study, euthanize the mice and perfuse the kidneys with saline followed by 10% neutral buffered formalin.
-
Embed the kidneys in paraffin and prepare thin sections.
-
Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis severity, including glomerular cellularity, mesangial expansion, and immune cell infiltration.
-
-
Immunofluorescence (Terminal):
-
Snap-freeze a portion of the kidney in optimal cutting temperature (OCT) compound.
-
Prepare cryosections and stain with fluorescently labeled antibodies to detect the deposition of immunoglobulins (e.g., IgG) and complement component 3 (C3) in the glomeruli.
-
Mandatory Visualizations
Caption: Experimental workflow for MMF administration in a lupus nephritis mouse model.
References
- 1. This compound in the treatment of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the Treatment of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Systemic Lupus Erythematosus: Our 20-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Attenuation of murine lupus nephritis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on severity of nephritis and nitric oxide production in lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound limits renal damage and prolongs life in murine lupus autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. core.ac.uk [core.ac.uk]
Application Notes: Dose-Response Studies of Mycophenolate Mofetil in Primary Cell Cultures
Introduction
Mycophenolate Mofetil (MMF) is an immunosuppressive agent widely used in transplantation medicine and for the treatment of autoimmune diseases.[1][2] It functions as a prodrug, rapidly hydrolyzed in the body to its active metabolite, Mycophenolic Acid (MPA).[3][4] The primary mechanism of action of MPA is the selective, non-competitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo pathway of guanosine nucleotide synthesis.[1][5] T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the cytostatic effects of MPA.[3][5] This selective inhibition of lymphocyte proliferation is the cornerstone of MMF's immunosuppressive activity.[1]
Recent research has expanded the understanding of MMF's effects beyond lymphocytes, demonstrating its modulatory role on other primary cell types, including fibroblasts and macrophages.[6][7] These findings suggest broader therapeutic applications, such as preventing fibrosis.[6][8] This document provides detailed protocols and summarized dose-response data for studying the effects of MMF and MPA on various primary cell cultures, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
MMF exerts its immunosuppressive effects primarily through the action of its active metabolite, MPA. MPA selectively inhibits the type II isoform of IMPDH, which is preferentially expressed in activated lymphocytes.[3] This blockade depletes the intracellular pool of guanosine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.[9] Additional mechanisms include the induction of apoptosis in activated T-cells and the suppression of adhesion molecule expression, which reduces the recruitment of inflammatory cells.[3][10]
Caption: Primary mechanism of action of this compound (MMF).
Quantitative Data Summary
The following tables summarize the dose-response effects of this compound (MMF) and its active metabolite, Mycophenolic Acid (MPA), on different primary cell cultures as reported in the literature.
Table 1: Dose-Response Effects of MMF/MPA on Primary Fibroblasts
| Cell Type | MMF/MPA Concentration | Incubation Time | Assay | Observed Effect | Citation |
| Rat Fibroblasts | 0.01 - 100 µmol/L | 24 hours | CCK-8, EdU | Concentration-dependent inhibition of viability and proliferation.[6] | [6] |
| Rat Fibroblasts | 0.1 µmol/L | 24 hours | Flow Cytometry | Cell cycle arrest in G0/G1 phase.[6] | [6] |
| Human Tenon Fibroblasts | 0.1 - 3000 µM | 6 days | Cell Counts | Concentration-dependent growth inhibition; IC₅₀ of 0.85 ± 0.05 µM.[11] | [11] |
| Human Tenon Fibroblasts | > 300 µM | 7 days | Cell Counts | Total inhibition of proliferation.[12] | [12] |
| Human Tenon Fibroblasts | > 1000 µM | 14 days | Cell Counts | Total inhibition of proliferation.[12] | [12] |
| Human Lung Fibroblasts | 0.001 - 5 mg/L | Not Specified | [³H]thymidine | IC₅₀ of 0.3 mg/L for inhibiting proliferation.[13] | [13] |
Table 2: Dose-Response Effects of MPA on Primary Lymphocytes
| Cell Type | MPA Concentration | Incubation Time | Assay | Observed Effect | Citation |
| Murine CD4+ T Cells | 10⁻⁴ M (100 µM) | 48 / 96 hours | Flow Cytometry | 35% / 51% depletion of cells, respectively.[1] | [1] |
| Murine CD8+ T Cells | 10⁻⁴ M (100 µM) | 48 / 96 hours | Flow Cytometry | 35% / 52% depletion of cells, respectively.[1] | [1] |
| Murine B Cells (CD19+) | 10⁻⁴ M (100 µM) | 48 / 96 hours | Flow Cytometry | 34% / 55% depletion of cells, respectively.[1] | [1] |
| Murine Splenocytes | 50 µM | 14 hours | Flow Cytometry | Significantly decreased percentages of splenic Th1 and Th2 cells.[14] | [14] |
Table 3: Dose-Response Effects of MPA on Primary Myeloid Cells
| Cell Type | MPA Concentration | Incubation Time | Assay | Observed Effect | Citation |
| Human Monocytes | ~0.3 - 3 µg/mL | Not Specified | Viability/Apoptosis | Reduced viability and induced apoptosis; IC₅₀ of 1.15 µg/mL.[7] | [7] |
| Human Macrophages | ~0.3 - 3 µg/mL | Not Specified | Viability/Apoptosis | Reduced viability and induced apoptosis; IC₅₀ of 1.15 µg/mL.[7] | [7] |
| Human Macrophages | 0.5 µg/mL | Not Specified | Flow Cytometry | Attenuated IL-4 mediated macrophage activation.[7] | [7] |
Experimental Protocols
Protocol 1: Fibroblast Anti-Proliferation Assay
This protocol details a method to assess the dose-dependent inhibitory effect of MMF on the proliferation of primary fibroblasts using a colorimetric assay like CCK-8 or MTT.
Materials:
-
Primary fibroblast cell line (e.g., Human Tenon Fibroblasts)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (MMF)
-
DMSO (for MMF stock solution)
-
96-well cell culture plates
-
CCK-8 or MTT proliferation assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Culture primary fibroblasts to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
MMF Preparation: Prepare a 100 mM stock solution of MMF in DMSO. Create a serial dilution of MMF in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.[6] Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared MMF dilutions or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Proliferation Assay (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all readings.
-
Calculate the percentage of cell viability/proliferation relative to the vehicle control.
-
Plot the percentage of viability against the log of MMF concentration to determine the IC₅₀ value.
-
Caption: Experimental workflow for a fibroblast anti-proliferation assay.
Protocol 2: Lymphocyte Depletion and Proliferation Assay by Flow Cytometry
This protocol describes the use of MPA, the active metabolite, to assess its effect on the viability and proliferation of activated primary lymphocytes.
Materials:
-
Fresh human peripheral blood or murine splenocytes
-
Ficoll-Paque or Lymphoprep for PBMC isolation
-
RPMI-1640 medium + 10% FBS
-
Lymphocyte activation reagents (e.g., anti-CD3/anti-CD28 beads or Phytohemagglutinin (PHA))
-
Mycophenolic Acid (MPA)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometry antibodies (e.g., anti-CD4, anti-CD8, anti-CD19)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood using density gradient centrifugation.
-
Staining (Optional, for Proliferation): If measuring proliferation, label the cells with a proliferation dye like CFSE according to the manufacturer's protocol.
-
Cell Culture and Activation: Resuspend cells in complete RPMI medium. Plate the cells and add activation reagents (e.g., anti-CD3/CD28 beads) to stimulate T-cell proliferation.
-
MPA Treatment: Immediately after activation, add MPA at various concentrations (e.g., 10⁻⁵ M to 10⁻⁴ M) to the appropriate wells.[1] Include an untreated but activated control.
-
Incubation: Culture the cells for 48 to 96 hours at 37°C, 5% CO₂.[1]
-
Cell Staining for Flow Cytometry:
-
Harvest the cells and wash them with FACS buffer.
-
Stain with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD19) for 30 minutes on ice.
-
Wash the cells again.
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., 7-AAD) just before analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells.
-
Quantify the absolute counts or percentages of different lymphocyte populations (e.g., CD4+ T-cells, CD8+ T-cells).
-
For proliferation assays, analyze the dilution of the proliferation dye within the live cell gates.
-
Caption: Experimental workflow for lymphocyte analysis by flow cytometry.
References
- 1. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an update on its mechanism of action and effect on lymphoid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. edren.org [edren.org]
- 5. researchgate.net [researchgate.net]
- 6. Topical application of this compound prevents epidural fibrosis by inhibiting the proliferation and migration of fibroblasts [cjter.com]
- 7. This compound directly modulates myeloid viability and pro-fibrotic activation of human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces myofibroblast infiltration and collagen III deposition in rat remnant kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Mechanisms of action of this compound in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative effect of this compound on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Everolimus and this compound are potent inhibitors of fibroblast proliferation after lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Modulates Differentiation of Th1/Th2 and the Secretion of Cytokines in an Active Crohn’s Disease Mouse Model [mdpi.com]
Protocol for Dissolving Mycophenolate Mofetil for In Vivo Research
Application Notes
Mycophenolate Mofetil (MMF) is a potent, non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine nucleotide synthesis. This mechanism of action makes MMF a highly selective immunosuppressive agent, as T and B lymphocytes are critically dependent on this pathway for their proliferation. In contrast, other cell types can utilize salvage pathways for nucleotide synthesis, rendering them less susceptible to the effects of MMF.
MMF is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). Due to its selective action on lymphocytes, MMF is widely used in pre-clinical animal models of autoimmune diseases and organ transplantation. Proper dissolution and formulation of MMF are critical for ensuring accurate and reproducible results in in vivo research.
This document provides detailed protocols for the dissolution of MMF for oral gavage and intraperitoneal injection in rodent models, along with a summary of its solubility characteristics and a diagram of its signaling pathway.
Solubility Profile
MMF exhibits pH-dependent solubility, with greater solubility in acidic conditions. It is sparingly soluble in aqueous solutions but demonstrates good solubility in several organic solvents. For in vivo studies, it is often necessary to first dissolve MMF in a small amount of an organic solvent before diluting it with an aqueous vehicle.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the solubility and in vivo application of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 14 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | |
| Ethanol | 1.4 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | |
| Water (pH 7.4) | 43 µg/mL | [1][2][3] |
| Acidic Medium (pH 3.6) | 4.27 mg/mL | [1][2][3] |
| 5% Dextrose Injection (D5W) | 65.8 mg/mL | [2][4] |
Table 2: Example Dosing Regimens for this compound in Murine Models
| Disease Model | Mouse Strain | Dose | Route of Administration | Vehicle | Reference |
| Systemic Lupus Erythematosus | (NZB x NZW)F1 | 30 and 100 mg/kg/day | Not specified | Solvent | |
| Crohn's Disease | Not specified | 1 or 2 mg/mouse | Intraperitoneal or Oral Gavage | Not specified | |
| Acute Graft-Versus-Host Disease | C57BL/6 donors to BALB/c recipients | 30, 60, and 90 mg/kg/day | Oral Gavage | Not specified | [5] |
| Sepsis | C57BL/6J | 20 mg/kg/day | Intraperitoneal | 0.9% NaCl | [6] |
| Autoimmune Disease-Associated Hypertension | SLE and NZW/LacJ | 60 mg/kg/day | Daily | Not specified | [7] |
Experimental Protocols
Protocol 1: Preparation of MMF for Oral Gavage
This protocol is suitable for the daily administration of MMF in rodent models.
Materials:
-
This compound (MMF) powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
Procedure:
-
Calculate the required amount of MMF: Based on the desired dose (e.g., 30 mg/kg) and the weight of the animals, calculate the total amount of MMF needed for the study.
-
Prepare the MMF stock solution:
-
Weigh the calculated amount of MMF powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the MMF completely. For example, to achieve a final concentration that is easily administered, you might start by dissolving the MMF in DMSO to a concentration of 10 mg/mL.
-
Vortex the tube vigorously until the MMF is fully dissolved. Gentle warming or brief sonication can aid in dissolution.
-
-
Prepare the final dosing solution:
-
On the day of administration, dilute the MMF stock solution with PBS (pH 7.4) to the final desired concentration. For example, if the stock is 10 mg/mL and the desired final concentration is 1 mg/mL, dilute the stock 1:10 with PBS.
-
Important: The final concentration of DMSO in the dosing solution should be kept low (typically ≤10%) to avoid toxicity to the animals.
-
-
Administration:
-
Administer the freshly prepared MMF solution to the animals via oral gavage using an appropriate-sized feeding needle. The volume administered should be based on the animal's weight (e.g., 10 mL/kg).
-
Protocol 2: Preparation of MMF for Intraperitoneal Injection
This protocol is an alternative route of administration, particularly if oral gavage is not feasible.
Materials:
-
This compound (MMF) powder
-
0.9% Sodium Chloride (NaCl) solution, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Reconstitution of Lyophilized MMF:
-
If using a lyophilized powder formulation of MMF (e.g., Cellcept®), reconstitute it with sterile 0.9% NaCl to a desired stock concentration. For example, a concentration of 2 mg/mL has been used in a murine sepsis model.[6]
-
-
Preparation from pure powder:
-
If starting with pure MMF powder, it may be necessary to first dissolve it in a minimal amount of a suitable solvent like DMSO, as described in Protocol 1, before diluting with sterile 0.9% NaCl. Ensure the final concentration of the organic solvent is minimized.
-
-
Administration:
-
Draw the MMF solution into a sterile syringe.
-
Administer the solution via intraperitoneal injection.
-
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
Caption: Typical workflow for an in vivo MMF study.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. arasto.com [arasto.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Low-dose this compound improves survival in a murine model of Staphylococcus aureus sepsis by increasing bacterial clearance and phagocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effect of Mycophenolate Mofetil on Cytokine Production in Human Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate mofetil (MMF) is an immunosuppressive pro-drug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanosine nucleotides.[1] T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the effects of MPA.[2] Consequently, MMF effectively suppresses cell-mediated immune responses and antibody formation.[1] Beyond its anti-proliferative effects, MMF modulates various functions of immune cells, including the production of cytokines, which are key signaling molecules in the immune system. Understanding the impact of MMF on cytokine production by human mononuclear cells is crucial for optimizing its therapeutic use in organ transplantation and autoimmune diseases.
These application notes provide a summary of the quantitative effects of MMF on cytokine production, detailed protocols for in vitro studies, and visualizations of the underlying signaling pathway and experimental workflow.
Data Presentation: Quantitative Effects of this compound on Cytokine Production
The following table summarizes the reported effects of mycophenolic acid (MPA), the active metabolite of MMF, on cytokine production in human mononuclear cells. The inhibitory effects of MPA are often dependent on the stimulus, concentration, and timing of measurement.
| Cytokine | Cell Type | Stimulant | MPA Concentration | Observed Effect |
| IFN-γ | Human CD4+ T cells | PMA/Ionomycin | 10⁻⁴ M | 68.72% mean depletion of IFN-γ+ cells[3] |
| Human CD4+ T cells | PMA/Ionomycin | 10⁻⁵ M | 71.99% mean depletion of IFN-γ+ cells[3] | |
| Human CD8+ T cells | PMA/Ionomycin | 10⁻⁴ M | 56.78% mean depletion of IFN-γ+ cells[3] | |
| Human CD8+ T cells | PMA/Ionomycin | 10⁻⁵ M | 69.20% mean depletion of IFN-γ+ cells[3] | |
| Human Mononuclear Cells | Staphylococcus aureus enterotoxin A (SEA) | 10⁻⁶ M | Significant inhibition at 48h[4][5] | |
| TNF-α | Human Mononuclear Cells | Staphylococcus aureus enterotoxin A (SEA) | 10⁻⁶ M | Significant inhibition at 48h[4][5] |
| Human CD4+ T cells | CD3/CD28 | Not specified | Inhibition of production[6] | |
| IL-2 | Human Mononuclear Cells | Staphylococcus aureus enterotoxin A (SEA) | 10⁻⁶ M | Significant inhibition at 48h[4][5] |
| Human CD4+ T cells | CD3/CD28 | Not specified | No inhibition of production[6] | |
| IL-17 | Human CD4+ T cells | CD3/CD28 | Not specified | Inhibition of production[6] |
| IL-1α, IL-1β, IL-3, IL-4, IL-5, IL-6, IL-10, TNF-β, GM-CSF | Human Mononuclear Cells | Staphylococcus aureus enterotoxin A (SEA) | 10⁻⁶ M | Significant inhibition at 48h[4][5] |
| Monokines (e.g., from monocytes) | Human Mononuclear Cells | Lipopolysaccharide (LPS) | Not specified | Production unaffected[4][5] |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
The primary mechanism by which MMF inhibits cytokine production is through the depletion of guanosine nucleotides in activated lymphocytes. This process is initiated by the inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH) by MPA.
References
- 1. Immune Monitoring of this compound Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound (RS-61443) on cytokine production: inhibition of superantigen-induced cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mycophenolic acid-mediated suppression of human CD4+ T cells: more than mere guanine nucleotide deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mycophenolate Mofetil in a Rat Model of Cardiac Allograft Vasculopathy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardiac allograft vasculopathy (CAV) is a major limiting factor for long-term survival following heart transplantation. It is characterized by concentric and diffuse intimal hyperplasia, leading to stenosis of the coronary arteries of the transplanted heart. Mycophenolate mofetil (MMF), the prodrug of mycophenolic acid (MPA), is an immunosuppressive agent that has shown efficacy in preventing both acute and chronic allograft rejection. MMF's mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This selective inhibition depletes guanosine and deoxyguanosine nucleotides, primarily in T and B lymphocytes, thereby suppressing their proliferation and function.[1][2][3] Additionally, MMF has been shown to inhibit the proliferation of smooth muscle cells, a key contributor to the intimal thickening seen in CAV.[4]
These application notes provide detailed protocols for utilizing a rat model of cardiac allograft vasculopathy to evaluate the therapeutic potential of this compound. The included methodologies cover the surgical procedure for heterotopic heart transplantation, drug administration, and subsequent histomorphometric analysis of cardiac allograft vasculopathy.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters associated with cardiac allograft vasculopathy in rat models. The data is primarily derived from studies using a rat aortic allograft model, a well-established surrogate for studying chronic rejection and vasculopathy.
Table 1: Effect of this compound on Intimal Hyperplasia in a Rat Aortic Allograft Model
| Treatment Group | Dose (mg/kg/day) | Duration | Reduction in Neointimal Thickness (%) | Reduction in Intima/Media Ratio (%) | Reference |
| Vehicle Control | - | 14 days | 0 | 0 | [5] |
| MMF | 30 | 14 days | 48 - 60 | 44 - 51 | [5] |
Table 2: Effect of this compound on Cellular Proliferation in a Rat Aortic Allograft Model
| Treatment Group | Dose (mg/kg/day) | Parameter | Method | Reduction | Reference |
| MMF | 20 | Smooth Muscle Cell Replication | ³H-Thymidine Incorporation | Significant Decrease | [4] |
| MMF | 20 | Inflammatory Cell Replication | ³H-Thymidine Incorporation | Significant Decrease | [4] |
Experimental Protocols
Rat Heterotopic Heart Transplantation Model
This protocol describes the surgical procedure for creating a model of cardiac allograft vasculopathy in rats through heterotopic heart transplantation.
Materials:
-
Male Lewis (LEW) rats (recipient)
-
Male Brown Norway (BN) rats (donor)
-
Anesthetic (e.g., Isoflurane)
-
Surgical microscope
-
Microsurgical instruments
-
Sutures (e.g., 8-0, 9-0 polypropylene)
-
Heparin
-
Cold saline solution
-
Heating pad
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize both the donor and recipient rats.
-
Maintain the recipient rat's body temperature at 37°C using a heating pad.
-
Shave and disinfect the abdominal area of the recipient rat.
-
-
Donor Heart Procurement:
-
Perform a midline laparotomy and thoracotomy on the donor rat.
-
Administer heparin (e.g., 500 units) into the inferior vena cava.
-
Ligate and transect the superior and inferior vena cava.
-
Perfuse the heart with cold saline solution via the aorta to arrest it in diastole.
-
Carefully dissect and transect the aorta and pulmonary artery.
-
Excise the donor heart and store it in cold saline.
-
-
Recipient Preparation and Transplantation:
-
Perform a midline laparotomy on the recipient rat to expose the abdominal aorta and inferior vena cava.
-
Gently dissect and isolate the infrarenal aorta and vena cava.
-
Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's abdominal aorta using 8-0 or 9-0 polypropylene suture.
-
Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's inferior vena cava.
-
After completing the anastomoses, release the vascular clamps to allow blood flow to the donor heart. A successfully transplanted heart will resume beating.
-
Close the abdominal incision in layers.
-
-
Post-operative Care:
-
Provide appropriate post-operative analgesia.
-
Monitor the rat for signs of distress and ensure access to food and water.
-
Palpate the abdomen daily to assess the viability of the transplanted heart.
-
This compound Administration
Materials:
-
This compound (MMF)
-
Vehicle (e.g., sterile water, carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of MMF Suspension:
-
Administration:
-
Administer the MMF suspension to the recipient rats daily via oral gavage.
-
Begin treatment on the day of transplantation and continue for the duration of the study.
-
A control group should receive the vehicle alone.
-
Histomorphometric Analysis of Cardiac Allograft Vasculopathy
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Verhoeff-Van Gieson (VVG) stain for elastic laminae
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Harvest and Preparation:
-
At the designated time point (e.g., 30, 60, or 90 days post-transplantation), euthanize the recipient rats.
-
Harvest the transplanted hearts and fix them in 10% neutral buffered formalin.
-
Process the fixed hearts and embed them in paraffin.
-
-
Histological Staining:
-
Section the paraffin-embedded hearts (e.g., 5 µm thickness).
-
Mount the sections on glass slides.
-
Stain sections with H&E to visualize general morphology and cellular infiltration.
-
Stain adjacent sections with VVG to delineate the internal and external elastic laminae.
-
-
Morphometric Analysis:
-
Capture digital images of the coronary arteries from the stained sections under the microscope.
-
Using image analysis software, measure the following parameters:
-
Lumen Area (LA): The area enclosed by the endothelium.
-
Intimal Area (IA): The area between the endothelium and the internal elastic lamina.
-
Medial Area (MA): The area between the internal and external elastic laminae.
-
-
Calculate the following indices:
-
Intimal Thickness: Can be quantified by the intimal area.
-
Intima-to-Media Ratio (IMR): Calculated as IA / MA.
-
Percent Stenosis: Calculated as (IA / (IA + LA)) * 100.
-
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound (MMF).
Experimental Workflow
References
- 1. Mechanisms of action of this compound in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of this compound in preventing acute and chronic allograft rejection. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (MMF, RS-61443) inhibits inflammation and smooth muscle cell proliferation in rat aortic allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression by this compound of the neointimal thickening caused by vascular injury in a rat arterial stenosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of this compound on endothelial function in an aortic allograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Mycophenolate Mofetil and its Metabolites in Plasma
Introduction
Mycophenolate mofetil (MMF) is an immunosuppressive pro-drug that is widely used to prevent rejection in organ transplantation.[1][2][3] Following oral administration, MMF is rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA).[2][4] MPA is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of purine nucleotides in T and B lymphocytes.[2] By inhibiting this pathway, MPA effectively suppresses the proliferation of immune cells. MPA is further metabolized in the liver to form several metabolites, the most abundant of which is the pharmacologically inactive 7-O-mycophenolic acid glucuronide (MPAG).[1][2] A minor but pharmacologically active metabolite, the acyl-glucuronide (AcMPAG), is also formed.[1][4]
Therapeutic drug monitoring (TDM) of MPA is often employed to optimize immunosuppressive therapy, as it helps in maintaining therapeutic efficacy while minimizing dose-related toxicities.[1][5] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of MMF, MPA, and its metabolites in plasma.[4] This document provides detailed application notes and protocols for these methods.
Metabolic Pathway of this compound
The metabolic conversion of MMF to MPA and its subsequent metabolites is a critical consideration for accurate quantification in plasma.
Figure 1: Metabolic pathway of this compound.
Experimental Workflow
A generalized workflow for the quantification of MMF and its metabolites in plasma is depicted below. This process involves sample collection, preparation, chromatographic separation, detection, and data analysis.
Figure 2: General experimental workflow for analysis.
Experimental Protocols
Sample Preparation
Accurate quantification requires meticulous sample preparation to remove interfering substances and extract the analytes of interest. Two common methods are protein precipitation and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation
This is a simple and rapid method suitable for high-throughput analysis.[2][6][7]
-
Plasma Aliquoting: Transfer 50-200 µL of plasma into a clean microcentrifuge tube.[2][7]
-
Internal Standard (IS) Addition: Add an appropriate volume of the internal standard working solution (e.g., deuterated MPA, naproxen, or carbamazepine).[2][6][7]
-
Precipitating Agent: Add a precipitating agent, such as acetonitrile or methanol, typically in a 2:1 or 3:1 ratio to the plasma volume.[6][7]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or HPLC vial for analysis.[7]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation and can be automated.[4][8][9]
-
Plasma Aliquoting and IS Addition: To 0.5 mL of plasma, add the internal standard.[8][9]
-
Sample Pre-treatment: Acidify the plasma sample with a dilute acid (e.g., HCl).[8][9]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Apply the pre-treated plasma sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar interferences.[8][9]
-
Elution: Elute the analytes with an appropriate solvent, such as a mixture of methanol and a citrate-phosphate buffer.[8][9]
-
Injection: Inject an aliquot of the eluate into the HPLC system.[8]
HPLC-UV Method
This method is widely used for routine therapeutic drug monitoring due to its simplicity and robustness.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | µBondapak C18 (3.9 x 300 mm)[6] | LiChrosphere® select B C18[7] |
| Mobile Phase | 40 mmol·L-1 tetrabutyl ammonium bromide-acetonitrile (65:35)[6] | Acetonitrile-phosphate buffer, pH 2.5 (45:55, v/v)[7] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[7] |
| Detection Wavelength | 254 nm[6] | 215 nm[7] |
| Column Temperature | Ambient | 30°C[7] |
| Internal Standard | Carbamazepine[6] | Naproxen[7] |
LC-MS/MS Method
LC-MS/MS offers higher sensitivity and specificity, allowing for the simultaneous quantification of MMF, MPA, and its metabolites, including the low-concentration AcMPAG.[1][4][10]
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | ACQUITY UPLC HSS C18 SB | DOSIMYCO™ C18 (2.1x50 mm, 5 µm)[10] |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% formic acid buffer (80:20, v/v)[4] | Gradient elution with acetonitrile and 10 mM ammonium formate, pH 3.00[2] |
| Flow Rate | 1.0 mL/min[4] | Not specified |
| Column Temperature | Ambient | 65°C[10] |
| Internal Standard | This compound d4 and Mycophenolic acid d3[4] | Deuterated MPA analog[2] |
Mass Spectrometry Conditions:
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative[10] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | Analyte-specific precursor to product ion transitions |
Quantitative Data Summary
The following tables summarize the quantitative performance of various published methods.
Table 1: Linearity of HPLC Methods
| Analyte | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| MMF | HPLC-UV | 0.2 - 37.5 | >0.99 | [6] |
| MPA | HPLC-UV | 0.5 - 35.0 | >0.99 | [6] |
| MPA | HPLC-UV | 0.1 - 20.0 | >0.994 | |
| MPA | HPLC-UV | 0.1 - 40 | >0.999 | [5] |
| MMF | HPLC-UV | 0.4 - 20 | Not specified | [9] |
| MMF | LC-MS/MS | 0.10 - 20.0 (ng/mL) | >0.99 | [4] |
| MPA | LC-MS/MS | 101 - 19955 (ng/mL) | >0.99 | [4] |
| MPA | LC-MS/MS | 0.1 - 50 (mg/L) | >0.99 | [10] |
| MPAG | LC-MS/MS | 1 - 250 (mg/L) | >0.99 | [10] |
| MPA | LC-MS/MS | 0.5 - 30.0 | ≥0.990 | [1] |
| MPAG | LC-MS/MS | 4.7 - 300 | ≥0.990 | [1] |
| AcMPAG | LC-MS/MS | 0.5 - 30.0 | ≥0.990 | [1] |
Table 2: Precision and Accuracy of HPLC Methods
| Analyte | Method | Precision (%RSD) | Accuracy (%) | Reference |
| MMF | HPLC-UV | Within-day: <6%, Between-day: <8% | Average Recovery: 98.00 - 101.0% | [6] |
| MPA | HPLC-UV | Within-day: <6%, Between-day: <8% | Average Recovery: 97.88 - 101.8% | [6] |
| MPA | HPLC-UV | Intra-assay: 0.97-7.06%, Inter-assay: 1.92-5.15% | Intra-assay: -5.72 to +2.96%, Inter-assay: -8.82 to +5.31% | [5] |
| MPA, MPAG, AcMPAG | LC-MS/MS | Intra- and Inter-assay CVs: ≤6.9% and ≤14.5% | Not specified | [1] |
Conclusion
The described HPLC-UV and LC-MS/MS methods provide reliable and accurate means for the quantification of this compound and its key metabolites in plasma. The choice of method depends on the specific requirements of the study, with HPLC-UV being suitable for routine TDM of MPA, while LC-MS/MS is preferred for more comprehensive pharmacokinetic studies that require higher sensitivity and the simultaneous measurement of multiple analytes. Proper sample preparation and adherence to validated protocols are essential for obtaining high-quality data.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Determination of this compound and Its Active Metabo...: Ingenta Connect [ingentaconnect.com]
- 7. Therapeutic Monitoring of Mycophenolic Acid in Renal Transplanted Patients by a Validated HPLC Method - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatographic method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Application Note: Establishing a Stable Mycophenolate Mofetil Solution for Long-Term Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mycophenolate Mofetil (MMF) is a potent, non-competitive, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) and is widely used as an immunosuppressant.[1][2] For reproducible and reliable results in long-term cell culture experiments, the stability of the MMF solution is critical. This document provides detailed protocols for the preparation, storage, and handling of MMF solutions to maintain their stability and efficacy over time. It also summarizes stability data under various conditions and outlines the key signaling pathway affected by MMF.
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA).[3][4] MPA selectively inhibits the IMPDH enzyme, which is a crucial rate-limiting step in the de novo synthesis of guanosine nucleotides.[5][6] T and B lymphocytes are highly dependent on this de novo pathway for their proliferation, unlike other cell types that can utilize salvage pathways.[3] By depleting the pool of guanosine nucleotides, MPA exerts a potent cytostatic effect on lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation.[1][5]
Caption: MMF is converted to MPA, which inhibits IMPDH, blocking guanosine nucleotide synthesis.
Data on MMF Solution Stability
The stability of MMF is influenced by temperature, pH, and the solvent used. Acidic conditions generally favor stability. The primary degradation product is the active form, mycophenolic acid.[7][8]
Table 1: Stability of MMF Solutions Under Various Storage Conditions
| MMF Concentration | Vehicle / Solvent | Storage Temperature (°C) | Stability Duration (>90% Initial Conc.) | Reference |
| 1-10 mg/mL | 5% Dextrose | 2 to 8 | ≥ 35 days | [9] |
| 1-10 mg/mL | 5% Dextrose | -15 to -25 | ≥ 35 days | [9] |
| 1-4 mg/mL | 5% Dextrose | 25 | 14 days | [9] |
| 50 mg/mL | Suspension | 5 | ≥ 210 days | [7][10] |
| 50 mg/mL | Suspension | 25 | ≥ 28 days | [7][10] |
| 50 mg/mL | Suspension | 37 | ≥ 28 days | [7][10] |
| 50 mg/mL | Suspension (from capsules) | 5 | 14 days | [4][10] |
| 100 mg/mL | Cherry-flavored syrup | 2 to 8 | 121 days | [11] |
| 100 mg/mL | Cherry-flavored syrup | 23 to 25 | 121 days | [11] |
| 50 & 100 mg/mL | 1:1 Ora-Sweet & Ora-Plus | 4 | 91 days | [12] |
| 50 & 100 mg/mL | 1:1 Ora-Sweet & Ora-Plus | 25 | 91 days | [12] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 83.3 mg/mL | [13] |
| Water (pH 7.4) | 43 µg/mL (Slightly Soluble) | [14] |
| Water (pH 3.6) | 4.27 mg/mL | [14] |
| 5% Dextrose Injection | 65.8 mg/mL | [14] |
| Methanol | Soluble | [14] |
| Acetone | Freely Soluble | [14] |
Experimental Protocols
The following protocols describe the preparation of a stable MMF stock solution and its subsequent dilution for use in cell culture. All procedures should be performed under aseptic conditions in a biological safety cabinet.
Protocol 1: Preparation of High-Concentration MMF Stock Solution in DMSO
This protocol is for preparing a concentrated stock solution that can be stored for an extended period.
Materials:
-
This compound powder (CAS 128794-94-5)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile conical tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: Determine the mass of MMF powder required for your desired stock concentration and volume. For a 100 mM stock solution (MMF MW = 433.50 g/mol ):
-
Mass (mg) = 100 mmol/L * 0.001 L * 433.50 g/mol * 1000 mg/g = 43.35 mg for 1 mL.
-
-
Weighing: Carefully weigh the MMF powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of sterile DMSO to the MMF powder.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[13]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This is crucial for long-term cell culture applications.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile conical tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[13]
Protocol 2: Preparation of MMF Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution into a complete cell culture medium for immediate use.
Materials:
-
MMF stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thawing: Thaw one aliquot of the MMF stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of stock solution needed to achieve the final desired concentration in your culture medium.
-
Example: To make 10 mL of medium with a final MMF concentration of 10 µM from a 100 mM stock:
-
V1 (Stock Vol) = (C2 * V2) / C1 = (10 µM * 10 mL) / 100,000 µM = 0.001 mL = 1 µL.
-
-
-
Serial Dilution (Recommended): To ensure accuracy and avoid DMSO toxicity, perform a serial dilution.
-
First, add a small volume of the stock solution (e.g., 2 µL) to a larger volume of medium (e.g., 998 µL) to create an intermediate dilution.
-
Then, add the required volume of the intermediate dilution to your final volume of cell culture medium.
-
Note: The final concentration of DMSO in the culture medium should ideally be less than 0.1% to avoid solvent-induced cytotoxicity.
-
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting. Do not vortex, as this can damage media components.
-
Application: Add the MMF-containing medium to your cell cultures immediately. Do not store diluted working solutions for long periods.
Experimental Workflow
The overall process from obtaining the MMF powder to its application in cell culture experiments is outlined below.
References
- 1. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Physical and Chemical Stability of this compound (MMF) Suspension Prepared at the Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. droracle.ai [droracle.ai]
- 7. Stability of this compound as an extemporaneous suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation products of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Stability of this compound in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cjhp-online.ca [cjhp-online.ca]
- 13. glpbio.com [glpbio.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: In Vitro Model for Assessing Mycophenolate Mofetil's Impact on Fibroblast Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolate Mofetil (MMF) is an immunosuppressive drug widely used to prevent organ transplant rejection.[1] Its active metabolite, mycophenolic acid (MPA), is a potent, reversible, and non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[2][3] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[2][4] By inhibiting IMPDH, MMF depletes the intracellular pool of guanosine, thereby suppressing the proliferation of lymphocytes.[1][2]
Recent studies have highlighted the anti-proliferative and anti-fibrotic effects of MMF on fibroblasts.[5][6][7] Excessive fibroblast proliferation is a key factor in the pathogenesis of fibrotic diseases.[5] MMF has been shown to inhibit the proliferation of various types of fibroblasts, including human Tenon fibroblasts, in a concentration-dependent manner. This inhibitory effect is primarily due to the same mechanism of guanosine depletion observed in lymphocytes, as fibroblasts also rely on the de novo purine synthesis pathway.[8] Furthermore, MMF may exert its effects by modulating signaling pathways such as the TGF-β1/Smad2/3 axis, which plays a significant role in fibroblast proliferation, migration, and differentiation.[5][9]
This document provides a detailed in vitro model for assessing the impact of this compound on fibroblast proliferation. It includes comprehensive protocols for cell culture, proliferation assays, and analysis of relevant signaling pathways.
Data Presentation
Table 1: Reported IC50 Values for this compound (MMF) on Fibroblast Proliferation
| Fibroblast Type | Incubation Time | IC50 (µM) | Reference |
| Human Tenon Fibroblasts | 6 days | 0.85 ± 0.05 | [1] |
Table 2: Summary of this compound's Effect on Fibroblast Proliferation Markers
| Marker | Effect of MMF | Assay Method | Reference |
| Cell Number | Decrease | Direct Cell Count | |
| Ki67 Expression | Decrease | Immunohistochemistry | |
| EdU Incorporation | Decrease | Fluorescence Microscopy/Flow Cytometry | [5][10] |
| Cell Cycle | Arrest at G0/G1 phase | Flow Cytometry | [5][10] |
| PCNA Expression | Decrease | Western Blot | [9] |
| Cyclin D1 Expression | Decrease | Western Blot | [9][10] |
Experimental Protocols
Fibroblast Cell Culture
This protocol describes the basic maintenance of human fibroblast cell lines.
Materials:
-
Human fibroblast cell line (e.g., NIH-3T3, Human Dermal Fibroblasts)
-
Fibroblast Growth Medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[2]
-
Phosphate-Buffered Saline (PBS), sterile[2]
-
Trypsin-EDTA solution (0.25%)[2]
-
T-75 cell culture flasks
-
15 mL conical tubes
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Culture fibroblasts in a T-75 flask with Fibroblast Growth Medium in a humidified incubator at 37°C with 5% CO₂.[2]
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.[2]
-
To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.[2]
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[2]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.[2]
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[11]
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed new T-75 flasks at a recommended split ratio of 1:3 to 1:6.[2]
MTT Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[12][13]
Materials:
-
Fibroblasts
-
96-well plates
-
This compound (MMF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[12][14]
-
Microplate reader
Procedure:
-
Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[14]
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of MMF in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of MMF solvent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay
This assay directly measures DNA synthesis by detecting the incorporation of the nucleoside analog EdU.[3][4][15]
Materials:
-
Fibroblasts cultured on coverslips or in a 96-well plate
-
EdU solution (10 mM stock)
-
Fixation solution (e.g., 3.7% formaldehyde in PBS)[3]
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)[3]
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed and treat fibroblasts with MMF as described for the MTT assay.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.[4]
-
Fix the cells with fixation solution for 15 minutes at room temperature.[3]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.[3]
-
Wash the cells twice with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with PBS.
-
Counterstain the nuclei with DAPI or Hoechst 33342.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry.[16]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[5][10]
Materials:
-
Fibroblasts
-
PBS
-
Ice-cold 70% ethanol[5]
-
Propidium Iodide (PI) staining solution (containing RNase A)[5]
-
Flow cytometer
Procedure:
-
Culture and treat fibroblasts with MMF in 6-well plates.
-
Harvest the cells by trypsinization and collect them in a 15 mL tube.
-
Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the pellet with PBS.[5]
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5]
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis for TGF-β1/Smad Signaling Proteins
This technique is used to detect and quantify specific proteins involved in the TGF-β1/Smad signaling pathway.[8][9][17]
Materials:
-
Fibroblasts
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TGF-β1, anti-p-Smad2, anti-p-Smad3, anti-PCNA, anti-Cyclin D1, anti-β-actin)[8][9]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat fibroblasts with MMF in 6-well plates.
-
Lyse the cells with RIPA buffer and collect the lysate.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (e.g., β-actin).
Mandatory Visualizations
Caption: MMF's mechanism of action on fibroblast proliferation.
Caption: Experimental workflow for assessing MMF's impact.
References
- 1. Antiproliferative effect of this compound on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fibroblast.org [fibroblast.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. igbmc.fr [igbmc.fr]
- 7. salk.edu [salk.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. researchhub.com [researchhub.com]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. interchim.fr [interchim.fr]
- 16. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Mycophenolate Mofetil solubility issues for in vitro assays
Welcome to the technical support center for Mycophenolate Mofetil (MMF). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using MMF in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of MMF into your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: The choice of solvent depends on the specific requirements of your experiment. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing MMF stock solutions due to its high solubilizing capacity.[1][2] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[1] For experiments sensitive to organic solvents, a two-step dissolution process is recommended where MMF is first dissolved in a minimal amount of an organic solvent like DMF and then diluted with an aqueous buffer such as PBS.[1]
Q2: My MMF solution is cloudy or has precipitates after adding it to my cell culture media. What should I do?
A2: Precipitation upon addition to aqueous media is a common issue due to the low aqueous solubility of MMF.[1][3][4] Here are several troubleshooting steps:
-
Ensure the final solvent concentration is non-toxic to your cells. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.
-
Increase the volume of your final dilution. Adding the MMF stock solution to a larger volume of media can help maintain its solubility.
-
Warm the cell culture media. Gently warming the media to 37°C before and after adding the MMF stock solution can aid in dissolution.
-
Vortex or mix thoroughly. Ensure the MMF stock solution is well-dispersed in the media by gentle vortexing or pipetting.
-
Prepare fresh dilutions. Do not store diluted aqueous solutions of MMF for more than a day as its stability in aqueous solutions is limited.[1]
Q3: What is the stability of MMF in different solvents and at different temperatures?
A3: MMF is stable as a crystalline solid at -20°C for at least four years.[1] Once dissolved, the stability varies:
-
Organic Stock Solutions (DMSO, DMF, Ethanol): Stock solutions in anhydrous organic solvents are generally stable for extended periods when stored at -20°C or -80°C. However, it is best practice to prepare fresh solutions or use them within a few weeks to a month.
-
Aqueous Solutions: MMF is not stable in aqueous solutions for long periods. It is recommended to prepare fresh dilutions for each experiment and not to store them for more than one day.[1] MMF stability in aqueous solutions is also pH-dependent, with greater stability in acidic conditions.[4][5]
Troubleshooting Guide
This guide addresses specific solubility issues you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| MMF powder will not dissolve in the chosen solvent. | The concentration is too high for the solvent's capacity. | Refer to the solubility data table below. Ensure you are not exceeding the solubility limit. Try gentle warming and vortexing. |
| Precipitate forms immediately upon adding MMF stock to aqueous media. | The aqueous solubility limit has been exceeded. The organic solvent concentration is too low to maintain solubility. | Decrease the final concentration of MMF. Increase the final volume of the media. Ensure thorough and immediate mixing after adding the stock solution. |
| A clear solution becomes cloudy over time in the incubator. | The compound is precipitating out of the supersaturated solution at 37°C. The compound may be degrading. | Use a lower final concentration of MMF. Prepare fresh dilutions immediately before use. Minimize the time the diluted solution is stored. |
| Inconsistent experimental results between assays. | Incomplete dissolution or precipitation of MMF is leading to variable effective concentrations. Degradation of MMF in aqueous solution. | Visually inspect for precipitates before each experiment. Prepare a fresh stock solution. Prepare fresh dilutions from the stock for each experiment. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL, ~87 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~14 mg/mL | [1] |
| Ethanol | ~1.4 mg/mL | [1] |
| Methanol | Soluble | [3][4] |
| Acetone | Freely soluble | [3][4] |
| Water (pH 7.4) | ~43 µg/mL (Slightly soluble) | [3][4] |
| Acidic Aqueous Solution (pH 3.6) | ~4.27 mg/mL | [3][4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MMF Stock Solution in DMSO
-
Materials: this compound (MW: 433.5 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, you will need 4.335 mg of MMF per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of MMF powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to the tube. c. Vortex the solution until the MMF is completely dissolved. Gentle warming to 37°C can be applied if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of MMF Stock Solution in Cell Culture Media
-
Materials: 10 mM MMF stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Determine the final concentration of MMF required for your experiment. b. Calculate the volume of the 10 mM MMF stock solution needed. For example, to achieve a final concentration of 10 µM in 10 mL of media, you would need 10 µL of the 10 mM stock solution. c. Add the calculated volume of the MMF stock solution directly to the pre-warmed cell culture medium. d. Immediately mix the solution by gentle pipetting or swirling to ensure homogeneity and prevent precipitation. e. Use the freshly prepared MMF-containing media for your in vitro assay.
Visualizations
This compound (MMF) Mechanism of Action
MMF is a prodrug that is converted to its active metabolite, mycophenolic acid (MPA). MPA is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[6][7][8][9][10] This inhibition leads to the depletion of guanosine triphosphate (GTP), which is crucial for DNA and RNA synthesis. T and B lymphocytes are particularly dependent on this de novo pathway for their proliferation, making them highly susceptible to the effects of MPA.[6][9][10]
Caption: Mechanism of action of this compound (MMF).
Troubleshooting Workflow for MMF Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems encountered with MMF in in vitro assays.
Caption: Troubleshooting workflow for MMF solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. arasto.com [arasto.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. droracle.ai [droracle.ai]
Technical Support Center: Optimizing Mycophenolate Mofetil (MMF) Dosage in Murine Autoimmune Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mycophenolate Mofetil (MMF) in murine models of autoimmune disease.
Troubleshooting Guide
This guide addresses common issues encountered during MMF administration in murine autoimmune models.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Therapeutic Efficacy | Inadequate Dosage: The administered dose may be too low to achieve a therapeutic effect in the specific autoimmune model. | - Consult the dosage tables below for ranges used in similar models.[1][2][3][4][5][6][7][8] - Consider a dose-escalation study to determine the optimal dose for your model. - Ensure accurate drug formulation and administration. |
| Timing of Administration: Treatment initiation may be too late in the disease progression to elicit a significant effect. | - Initiate MMF treatment at the onset of disease symptoms or even prophylactically, depending on the experimental goals.[1][7] | |
| Drug Formulation/Stability: Improper dissolution or degradation of MMF can lead to reduced bioavailability. | - MMF is often reconstituted in solutions like 0.9% NaCl or prepared for oral gavage.[9] Ensure the formulation is prepared fresh or stored appropriately if stability is confirmed. | |
| Mouse Strain Variability: Different mouse strains can exhibit varied responses to MMF. | - Review literature specific to the murine strain being used. | |
| Adverse Effects (e.g., Weight Loss, Lethargy) | High Dosage: The administered dose may be causing toxicity. | - Reduce the MMF dosage.[3] - Monitor mice daily for clinical signs of toxicity. |
| Gastrointestinal Toxicity: MMF can have gastrointestinal side effects. | - Consider switching to an enteric-coated formulation if available for murine studies. - Ensure proper hydration and nutrition for the animals. | |
| Infection: MMF is an immunosuppressant and can increase susceptibility to infections. | - House animals in a specific pathogen-free (SPF) environment.[4] - Monitor for signs of infection. | |
| Inconsistent Results | Variability in Drug Administration: Inconsistent gavage technique or injection volume can lead to variable dosing. | - Ensure all personnel are properly trained in the administration technique. - Use calibrated equipment for accurate volume measurement. |
| Inter-animal Variability: Biological differences between animals can lead to varied responses. | - Increase the number of animals per group to improve statistical power. | |
| Pharmacokinetics: MMF shows considerable interindividual variability in its pharmacokinetics.[10][11] | - If feasible, therapeutic drug monitoring of the active metabolite, mycophenolic acid (MPA), can help normalize exposure.[11][12][13] |
Frequently Asked Questions (FAQs)
???+ question "What is the mechanism of action of this compound?" this compound (MMF) is a prodrug that is rapidly converted to its active metabolite, mycophenolic acid (MPA).[14][15][16] MPA is a selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[15][17][18] T and B lymphocytes are highly dependent on this pathway for their proliferation.[14][19] By inhibiting IMPDH, MPA depletes guanosine nucleotides, thereby suppressing the proliferation of these immune cells and hindering antibody formation and cell-mediated immune responses.[14][19]
???+ question "How should I prepare and administer MMF to mice?" MMF can be administered via intraperitoneal (i.p.) injection or oral gavage. For i.p. injection, MMF can be solubilized in dimethyl sulfoxide (DMSO) and then diluted.[17] Another method involves reconstituting lyophilized MMF powder in 0.9% NaCl.[9] For oral gavage, MMF can be dissolved in a suitable vehicle.[2][7] It is crucial to ensure the drug is completely dissolved and administered consistently.
???+ question "What are typical MMF dosages used in murine autoimmune models?" Dosages can vary significantly depending on the specific autoimmune model and the desired therapeutic effect. Below are some examples from published studies.
| Murine Model | Strain | Dosage | Administration Route | Key Findings | Reference |
| Lupus Nephritis | MRL/lpr | 90 mg/kg/day | Oral | Reduced albuminuria and less severe glomerulonephritis.[2] | [2] |
| Lupus Nephritis | MRL/lpr | 100 mg/kg/day | Oral Gavage | Decreased proteinuria, prolonged survival, and reduced histological severity of glomerulonephritis.[6] | [6] |
| Lupus Nephritis | NZB x NZW F1 | 30 or 100 mg/kg/day | Not Specified | Improved survival compared to controls.[1] | [1] |
| Lupus Nephritis | NZB/W F1 | 60 mg/kg/day | Gavage | Improved animal survival and limited renal damage.[1][7] | [1][7] |
| Cutaneous Lupus Erythematosus | NZB x NZW F1 | 60 mg/kg/day | Not Specified | Attenuated skin damage.[5] | [5] |
| General Immunosuppression | Not Specified | 200 mg/kg/day | Intraperitoneal Injection | Induced depletion of CD4+, CD8+ T cells, and B cells in lymph nodes and spleen.[17] | [17] |
| Sepsis (infra-immunosuppressive dose) | C57BL/6J | 20 mg/kg every 24h for 5 days | Intraperitoneal Injection | Improved survival by increasing bacterial clearance and phagocyte function.[9] | [9] |
| Graft-Versus-Host Disease (GVHD) | C57BL/6 donors to BALB/c recipients | 30, 60, 90 mg/kg/day | Oral Gavage | No significant improvement in mean survival time; higher dose reduced survival.[3] | [3] |
| Graft-Versus-Host Disease (GVHD) | Not Specified | 28, 90, 120, 200 mg/kg/day | Intraperitoneal Injection | Did not suppress graft-versus-leukemia effect.[4] | [4] |
| Progressive Renal Fibrosis | COL4A3-deficient | 10, 50, 100, 150 mg/kg/day | Not Specified | Apparent decrease in serum creatinine and urea nitrogen at higher doses.[10] | [10] |
???+ question "What are the expected effects of MMF on lymphocyte populations?" MMF treatment in mice has been shown to induce a depletion of CD4+ and CD8+ T cells, as well as B cells, in lymphoid tissues such as lymph nodes and the spleen.[17] This is a direct consequence of its anti-proliferative effect on these cells.[17]
???+ question "Can MMF be used in combination with other therapies?" Yes, MMF has been studied in combination with other agents. For example, in a murine lupus nephritis model, MMF combined with a cyclooxygenase-2 (COX-2) inhibitor showed significantly better outcomes in improving animal survival and limiting renal damage compared to either drug alone.[1][7]
Experimental Protocols
MMF Administration via Intraperitoneal (i.p.) Injection
-
Preparation of MMF Solution:
-
Solubilize this compound powder in dimethyl sulfoxide (DMSO).
-
Further dilute the solution to the final desired concentration (e.g., for a 200 mg/kg dose) with a suitable vehicle like sterile saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Alternative: Reconstitute lyophilized MMF powder in 0.9% NaCl to a concentration of 2 mg/mL for a 20 mg/kg dose.[9]
-
-
Administration:
-
Gently restrain the mouse.
-
Inject the prepared MMF solution into the intraperitoneal cavity using an appropriate gauge needle.
-
Administer once daily for the duration of the experiment (e.g., 14 consecutive days).[17]
-
Monitoring Therapeutic Efficacy in a Lupus Nephritis Model
-
Proteinuria Assessment:
-
Serum Analysis:
-
Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect the kidneys.
-
Fix the kidneys in formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess the severity of glomerulonephritis.[2]
-
-
Immunofluorescence:
-
Snap-freeze a portion of the kidney tissue.
-
Prepare cryosections and stain for immunoglobulin (e.g., IgG, IgM) and complement (C3) deposits in the glomeruli to assess immune complex deposition.[2]
-
Visualizations
Caption: Mechanism of action of this compound (MMF).
Caption: Typical experimental workflow for MMF studies in mice.
References
- 1. This compound in the treatment of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of murine lupus nephritis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of this compound in a murine model of acute graft-versus-host disease after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound does not suppress the graft-versus-leukemia effect or the activity of lymphokine-activated killer (LAK) cells in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on cutaneous lupus erythematosus in (NZB × NZW) F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound combined with a cyclooxygenase-2 inhibitor ameliorates murine lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound limits renal damage and prolongs life in murine lupus autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-dose this compound improves survival in a murine model of Staphylococcus aureus sepsis by increasing bacterial clearance and phagocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycophenolic acid predose concentrations and renal function in a mouse model for progressive renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OPTIMIZATION OF this compound DOSING IN TRANSPLANT PATIENTS - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 12. Optimizing the dose of this compound for the maintenance treatment of lupus nephritis by therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 19. Mechanisms of action of this compound | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Mycophenolate Mofetil (MMF) Resistance in T-Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Mycophenolate Mofetil (MMF) resistance in T-cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MMF) on T-cells?
This compound (MMF) is a prodrug that is converted in the body to its active metabolite, mycophenolic acid (MPA). MPA is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo pathway of guanine nucleotide synthesis. T- and B-lymphocytes are highly dependent on this pathway for their proliferation, as they lack a robust purine salvage pathway. By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis. This leads to a cell cycle arrest, primarily at the G1-S phase transition, and can also induce apoptosis in activated T-cells.
Q2: My T-cell line has become resistant to MMF. What are the potential mechanisms of resistance?
There are two primary mechanisms of resistance to MMF that have been described:
-
Genetic Modification of the Target Enzyme: The most well-documented mechanism of high-level resistance is the expression of a mutated form of IMPDH2, the inducible isoform of IMPDH found in activated lymphocytes. Specific point mutations in the IMPDH2 gene, such as T333I and S351Y, can confer significant resistance to MPA by reducing its binding affinity to the enzyme.
-
Upregulation of the Purine Salvage Pathway: T-cells can develop resistance by upregulating the purine salvage pathway. This pathway allows cells to recycle purines from the breakdown of nucleic acids to synthesize nucleotides, thereby bypassing the block in the de novo pathway caused by MPA. Increased activity of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) can contribute to this resistance mechanism.
Q3: How can I experimentally confirm MMF resistance in my T-cell line?
To confirm MMF resistance, you should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of MPA. A significant increase in the IC50 value compared to the parental, sensitive cell line is a clear indicator of resistance. This can be assessed using proliferation assays such as CFSE or MTS/MTT assays.
Q4: Can I overcome MMF resistance in my experiments?
Overcoming MMF resistance depends on the underlying mechanism:
-
For resistance due to IMPDH2 mutations: If you are not intentionally working with genetically modified cells, this form of spontaneous resistance is less common in standard laboratory settings. However, if confirmed, overcoming it without further genetic modification is challenging.
-
For resistance due to upregulation of the purine salvage pathway: You can attempt to overcome this by co-administering inhibitors of the salvage pathway, such as 6-thioguanine or allopurinol, although off-target effects should be carefully considered.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in T-cell proliferation assays with MMF. | Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding in each well. |
| Pipetting errors when adding MMF/MPA. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| T-cells are not responding to MMF treatment, even at high concentrations. | MMF resistance. | Confirm resistance by determining the IC50 value (see Experimental Protocols). Investigate the mechanism of resistance (IMPDH sequencing or purine salvage pathway activity). |
| Inactive MMF/MPA. | Ensure proper storage of MMF and MPA solutions. Prepare fresh solutions for each experiment. | |
| Issues with the proliferation assay itself. | Include positive (e.g., phytohemagglutinin) and negative (unstimulated) controls to ensure the assay is working correctly. | |
| Increased cell death observed even in control (untreated) T-cell cultures. | Suboptimal cell culture conditions. | Check the quality of the culture medium, serum, and supplements. Ensure proper incubator conditions (temperature, CO2, humidity). |
| High cell density leading to nutrient depletion and waste accumulation. | Seed cells at an optimal density to avoid overgrowth during the experiment. |
Quantitative Data Summary
Table 1: Effect of Mycophenolic Acid (MPA) on T-Cell Proliferation and Viability
| Cell Type | MPA Concentration (µM) | Inhibition of Proliferation (%) | Viability (%) | Reference |
| Human T-cells | 1.0 | Strong inhibition | >90% | |
| Non-transduced T-cells | 0.05 | No expansion | 57.1 ± 11.2 | |
| Non-transduced T-cells | 1.0 | No expansion | 58.3 ± 2.3 |
Table 2: Fold Resistance to Mycophenolic Acid (MPA) in Engineered T-Cells
| Engineered T-Cell Line | Genetic Modification | Fold Resistance to MPA | Reference |
| Human T-cells | IMPDH2 (T333I, S351Y) | >2000 | |
| Murine T-cells | IMPDH2 (T333I, S351Y) | >2000 |
Experimental Protocols
Determination of IC50 of Mycophenolic Acid (MPA) using a CFSE-based Proliferation Assay
This protocol details how to determine the concentration of MPA that inhibits T-cell proliferation by 50%.
Materials:
-
T-cell line of interest
-
Complete RPMI-1640 medium (with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Mycophenolic acid (MPA)
-
Anti-CD3 and anti-CD28 antibodies
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest T-cells in the logarithmic growth phase.
-
CFSE Labeling:
-
Wash cells twice with PBS.
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells three times with complete medium.
-
-
Cell Seeding: Resuspend CFSE-labeled cells in complete medium and seed 1 x 10^5 cells/well into a 96-well round-bottom plate.
-
MPA Treatment: Prepare a serial dilution of MPA in complete medium. Add the MPA dilutions to the wells in triplicate. Include a vehicle control (DMSO).
-
T-cell Stimulation: Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show a sequential halving of CFSE intensity.
-
-
Data Analysis:
-
Determine the percentage of proliferating cells for each MPA concentration.
-
Plot the percentage of proliferation against the log of the MPA concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Annexin V Apoptosis Assay
This protocol is for quantifying apoptosis in MMF/MPA-treated T-cells.
Materials:
-
T-cell line
-
Complete RPMI-1640 medium
-
Mycophenolic acid (MPA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed T-cells at a density of 5 x 10^5 cells/mL and treat with the desired concentrations of MPA for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of MMF Action and Resistance
Caption: MMF mechanism of action and resistance pathways in T-cells.
Experimental Workflow for Assessing MMF Resistance
Caption: Workflow for confirming and characterizing MMF resistance.
Logical Relationship of MMF Effects on T-Cell Fate
Caption: Logical flow of MMF's effects on T-cell fate.
Mitigating gastrointestinal side effects of Mycophenolate Mofetil in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) side effects in animal studies involving Mycophenolate Mofetil (MMF).
Troubleshooting Guides
Issue: Severe Diarrhea and Weight Loss in Study Animals
Question: Our animals (mice/rats) on MMF are experiencing significant diarrhea and weight loss, compromising the study. What are the potential causes and how can we mitigate this?
Answer:
Severe diarrhea and weight loss are the most common GI side effects of MMF in animal models.[1][2][3][4][5] The primary mechanism involves the disruption of the gut microbiota and the subsequent reactivation of MMF's active metabolite, mycophenolic acid (MPA), in the gastrointestinal tract.[6][7]
Potential Solutions:
-
Co-administration of Antibiotics: Broad-spectrum antibiotics or targeted antibiotics like vancomycin have been shown to prevent and even reverse MMF-induced weight loss and colonic inflammation.[1][2][6][7] Vancomycin is particularly effective as it eliminates bacteria that express the enzyme β-glucuronidase, which is responsible for converting the inactive MPA glucuronide (MPAG) back to the toxic MPA in the gut.[6][7]
-
Probiotic Supplementation: A regimen of probiotics has been demonstrated to ameliorate MMF-induced colitis.[8] Probiotics can help restore a healthier gut microbiome, enhance the intestinal barrier function, and reduce the Firmicutes/Bacteroidetes ratio, which is often elevated during MMF treatment.[8]
-
Use of Enteric-Coated Mycophenolate Sodium (EC-MPS): EC-MPS is an alternative formulation that delays the release of MPA until it reaches the more distal parts of the intestine.[3][9][10] Animal studies have shown that EC-MPS causes significantly less damage to the jejunum and ileum compared to MMF.[3][10]
-
Dosage and Timing Adjustment: Consider a dose reduction of MMF if the therapeutic endpoint can still be achieved. Additionally, the timing of MMF administration might influence its toxicity. One rat study suggested that dosing in the middle of the dark/active phase resulted in better GI tolerance.[11]
Experimental Workflow for Mitigation
Workflow for troubleshooting MMF-induced GI toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of MMF-induced gastrointestinal toxicity?
A1: MMF is a prodrug of mycophenolic acid (MPA). MPA is inactivated in the liver through glucuronidation, forming MPA glucuronide (MPAG). MPAG is then excreted into the gut via bile. Certain gut bacteria produce an enzyme called β-glucuronidase, which deconjugates MPAG back into the active, and locally toxic, MPA. This process, known as enterohepatic recirculation, leads to inflammation, villous atrophy, and other GI damage.[5][6][7] An intact gut microbiota is essential for this toxicity to occur; germ-free animals do not exhibit these side effects.[1][2][4]
Signaling Pathway of MMF-Induced GI Toxicity
Mechanism of MMF-induced gastrointestinal toxicity.
Q2: Are certain parts of the GI tract more susceptible to MMF-induced damage?
A2: Yes. Studies in rats have indicated that the jejunum and ileum are particularly susceptible to injury from MMF.[3][10] This is likely due to the site of drug absorption and the enterohepatic recirculation of MPA. In contrast, enteric-coated formulations (EC-MPS) tend to cause less injury to these upper sections of the small intestine.[3][10]
Q3: Does the sex of the animal influence susceptibility to MMF's GI side effects?
A3: There is evidence suggesting that female animals may be more susceptible to MMF-induced GI toxicity. A study in Sprague-Dawley rats found that females experienced greater weight loss and higher diarrhea scores compared to males at the same dose.[5][12] This increased susceptibility might be linked to lower rates of MPA glucuronidation in the intestinal microsomes of female rats.[5][12]
Q4: What changes in the gut microbiota are associated with MMF administration?
A4: MMF treatment is associated with significant shifts in the gut microbial composition, often referred to as dysbiosis. Key changes include a loss of overall bacterial diversity, an expansion of the Proteobacteria phylum (specifically Escherichia/Shigella), and a decrease in beneficial genera.[1][2][4] An increase in the Firmicutes to Bacteroidetes ratio has also been reported.[8] These changes are linked to an enrichment of genes involved in lipopolysaccharide (LPS) biosynthesis, which can contribute to inflammation.[1][4]
Q5: Are there any alternative therapeutic agents that have been tested in animal models to reduce MMF toxicity?
A5: Besides antibiotics and probiotics, a few other agents have shown promise in animal models. Silymarin, an antioxidant, was found to reduce MMF-induced oxidative stress and improve histopathological damage in the duodenum of rats.[13] Additionally, the traditional Kampo medicine, Hangeshashin-to, was shown to suppress MMF-induced fecal softening in mice.[14]
Quantitative Data Summary
Table 1: Effect of Mitigating Strategies on MMF-Induced Weight Loss in Rodents
| Animal Model | MMF Treatment | Mitigating Agent | Outcome (Body Weight) | Reference |
| Mice | MMF in chow | Broad-spectrum antibiotics | Prevented and reversed MMF-induced weight loss. | [1][2][4] |
| Mice | MMF in chow | Vancomycin | Prevented and reversed MMF-induced weight loss. | [6][7] |
| Rats | 100 mg/kg/day MMF | Enteric-Coated MPS (EC-MPS) | MMF group: 199.5g ± 8.3g; EC-MPS group: 257.8g ± 9.6g (p < 0.05). | [3][10] |
| Mice | 500 mg/kg MMF | Hangeshashin-to (HST) + Levofloxacin | MMF+LVFX group showed significant weight loss; MMF+LVFX+HST group did not. | [14] |
| Mice | 900 mg/kg/day MMF | None (Model Characterization) | ~10% weight loss by day 7 (p < 0.0001 vs. control). | [15] |
Table 2: Effect of Mitigating Strategies on MMF-Induced Diarrhea in Rats
| Animal Model | MMF Treatment | Mitigating Agent | Outcome (Diarrhea Score) | Reference |
| Rats | 100 mg/kg/day MMF | Enteric-Coated MPS (EC-MPS) | MMF group: 1.375 ± 0.34; EC-MPS group: 0.125 ± 0.04 (p < 0.05). | [3][16] |
| Female Rats | 50 mg MPA equiv./kg/day | None (Gender Comparison) | Female rats showed significantly higher diarrhea scores than male rats. | [5][12] |
Key Experimental Protocols
Protocol 1: MMF-Induced GI Toxicity Model in Mice (General)
-
MMF Administration: MMF is typically mixed into the chow (e.g., 0.563%) or administered daily by oral gavage.[1][2][15] Doses can range from 500 mg/kg to 900 mg/kg per day.[14][15]
-
Assessment of Toxicity:
-
Daily Monitoring: Body weight, stool consistency (diarrhea score), and general health.[3][15]
-
Post-mortem Analysis: Colon length and cecum weight are measured.[15]
-
Histology: Sections of the colon, ileum, and jejunum are collected for H&E staining to assess inflammation, villous atrophy, and crypt damage.[3][11][15]
-
Microbiota Analysis: Fecal pellets are collected for 16S rRNA gene sequencing to analyze changes in microbial composition.[1][2][8]
-
Protocol 2: Vancomycin Co-therapy for Mitigation
-
Animals and MMF Model: As described in Protocol 1.
-
Vancomycin Administration: Vancomycin is added to the drinking water (e.g., 0.5 g/L).[7] Treatment can be started prior to MMF (prevention) or after the onset of symptoms (reversal).[6][7]
-
Key Endpoints:
-
Comparison of weight loss and diarrhea scores between MMF-only and MMF+Vancomycin groups.[7]
-
Measurement of MPA and MPAG levels in serum and feces to confirm that vancomycin reduces the conversion of MPAG to MPA in the gut without significantly affecting systemic MPA levels.[6]
-
Quantification of bacterial β-glucuronidase (GUS) activity in fecal samples.[6]
-
Protocol 3: Probiotic Intervention
-
Animals and MMF Model: As described in Protocol 1.
-
Probiotic Administration: A commercial probiotic mixture is administered, often by oral gavage, concurrently with MMF treatment.[8]
-
Key Endpoints:
References
- 1. researchgate.net [researchgate.net]
- 2. An intact microbiota is required for the gastrointestinal toxicity of the immunosuppressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gender-related differences in this compound-induced gastrointestinal toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vancomycin relieves this compound–induced gastrointestinal toxicity by eliminating gut bacterial β-glucuronidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Probiotics treatment ameliorated mycophenolic acid-induced colitis by enhancing intestinal barrier function and improving intestinal microbiota dysbiosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Sites of gastrointestinal lesion induced by this compound: a comparison with enteric-coated mycophenolate sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrointestinal toxicity of this compound in rats: Effect of administration time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gender-related-differences-in-mycophenolate-mofetil-induced-gastrointestinal-toxicity-in-rats - Ask this paper | Bohrium [bohrium.com]
- 13. Veterinary Research Forum - Articles List [vrf.iranjournals.ir]
- 14. Establishment of an animal model with side effects induced by this compound and pharmacohistological analysis of them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alteration of the gut microbiome in mycophenolate-induced enteropathy: impacts on the profile of short-chain fatty acids in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Dealing with unexpected off-target effects of Mycophenolate Mofetil in cell culture
Welcome to the technical support center for Mycophenolate Mofetil (MMF). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected off-target effects of MMF in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered when using this compound (the active form of which is Mycophenolic Acid, MPA) in a laboratory setting.
Issue 1: Unexpectedly High Levels of Cell Death
Q1: I'm observing significant apoptosis in my cell culture after treatment with MMF, even in non-lymphoid cell lines. Is this a known off-target effect and what can I do about it?
A1: Yes, induction of apoptosis is a known off-target effect of MMF and its active metabolite, MPA.[1][2] While its primary mechanism is the inhibition of inosine monophosphate dehydrogenase (IMPDH) leading to the depletion of guanosine nucleotides and cell cycle arrest, MMF can also trigger programmed cell death.[1][3] This effect is not limited to lymphocytes and has been observed in various cell types, including cancer cell lines.[3]
Troubleshooting Steps:
-
Confirm Apoptosis: First, confirm that the observed cell death is indeed apoptosis. You can use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a TUNEL assay.[3]
-
Optimize MMF Concentration: The apoptotic effect of MMF is often dose-dependent. You may be using a concentration that is cytotoxic to your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration that achieves the desired immunosuppressive effect without excessive apoptosis.
-
Supplement with Guanosine: The primary on-target effect of MMF is the depletion of the guanosine nucleotide pool. Adding exogenous guanosine to your culture medium can help rescue cells from MMF-induced apoptosis by replenishing this pool via the salvage pathway.[4][5][6] This can also help to confirm that the observed effects are due to IMPDH inhibition.
-
Check for Caspase Activation: MMF-induced apoptosis is often caspase-dependent. You can investigate the activation of key caspases (e.g., Caspase-3, -8, -9) using specific assays to confirm the apoptotic pathway involved.[3]
Issue 2: Altered Cell Adhesion and Morphology
Q2: My adherent cells are detaching or clumping after MMF treatment. What could be causing this?
A2: MMF can interfere with cell adhesion by suppressing the glycosylation and expression of some adhesion molecules.[1][2] This is a known off-target effect related to the depletion of guanosine nucleotides, which are necessary for the synthesis of glycoproteins involved in cell-cell and cell-matrix interactions.
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the morphology of your cells. Note any changes such as rounding, detachment, or formation of aggregates.
-
Optimize MMF Concentration: As with apoptosis, the effect on cell adhesion can be dose-dependent. Titrate your MMF concentration to find a balance between its intended effect and the off-target impact on adhesion.
-
Guanosine Rescue: Supplementing the culture medium with guanosine may reverse the effects on cell adhesion, confirming the link to guanine nucleotide depletion.[4][5][6]
-
Analyze Adhesion Molecule Expression: If the problem persists, you can investigate the expression levels of key adhesion molecules (e.g., integrins, cadherins) using techniques like flow cytometry or western blotting.
Issue 3: Unexpected Changes in Proliferation and Cell Cycle
Q3: I'm seeing a more potent anti-proliferative effect than expected, or a complete cell cycle arrest in a non-target cell line. How can I investigate this?
A3: The primary mechanism of MMF is to inhibit the proliferation of T and B lymphocytes by depleting guanosine nucleotides necessary for DNA synthesis.[7] However, this anti-proliferative effect can also be observed in other rapidly dividing cells, including some cancer cell lines and fibroblasts.[8]
Troubleshooting Steps:
-
Perform a Cell Proliferation Assay: Quantify the anti-proliferative effect using a standard assay such as MTT, XTT, or direct cell counting. This will help you to determine the IC50 of MMF for your specific cell line.
-
Cell Cycle Analysis: To understand the mechanism of proliferation inhibition, perform a cell cycle analysis using flow cytometry with propidium iodide (PI) staining.[9] MMF typically causes an arrest in the G0/G1 or S phase of the cell cycle.
-
Guanosine Supplementation: As with other off-target effects, adding guanosine to the culture medium can help to rescue the cells from the anti-proliferative effects and confirm the mechanism of action.[4][5][6]
Data Presentation
Table 1: Reported IC50 Values of this compound (MMF) in Various Cell Lines
| Cell Line | Cell Type | Reported IC50 | Reference |
| Human Tenon Fibroblasts | Fibroblast | 0.85 ± 0.05 µM | [8] |
| Rat Mesangial Cells | Mesangial | 0.45 ± 0.13 µM | [5] |
| Human Mesangial Cells | Mesangial | 0.19 ± 0.06 µM | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay used.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat your cells with the desired concentrations of MMF for the appropriate duration.
-
Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[9]
Materials:
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
PI Staining Solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with MMF as required.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by slowly adding the cell pellet to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 30 minutes on ice (or store at -20°C for later analysis).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Visualizations
References
- 1. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 2. This compound and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hypertrophy and apoptosis of podocyte in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits human Tenon fibroblast proliferation by guanosine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits rat and human mesangial cell proliferation by guanosine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. This compound: effects on clinical transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative effect of this compound on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Long-term stability of Mycophenolate Mofetil in different solvent preparations
Technical Support Center: Mycophenolate Mofetil (MMF) Solvent Preparations
Welcome to the technical support center for this compound (MMF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of MMF in various solvent preparations. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your MMF solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] It is sparingly soluble in aqueous buffers.[1] For aqueous preparations, it is recommended to first dissolve MMF in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1]
Q2: How should I store my MMF stock solutions?
A2: For long-term stability, MMF powder should be stored at -20°C.[1] Stock solutions prepared in organic solvents like DMSO can be stored at -80°C for up to one year or at -20°C for up to one month; however, it is crucial to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[2] Aqueous solutions of MMF are not recommended for storage for more than one day.[1]
Q3: My MMF solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons:
-
Solvent Saturation: You may have exceeded the solubility limit of MMF in the chosen solvent. Refer to the solubility data table below.
-
Temperature Effects: Solubility can decrease at lower temperatures. Gently warm the solution to see if the precipitate redissolves. Avoid excessive heat as it can accelerate degradation.
-
Aqueous Instability: MMF is unstable in aqueous solutions and can hydrolyze, especially at neutral to alkaline pH.[3][4] Prepare fresh aqueous solutions for each experiment.
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to precipitation. Ensure your stock solutions are properly aliquoted.[2]
Q4: Can I use water to dissolve MMF directly?
A4: Direct dissolution of MMF in water is not recommended due to its low aqueous solubility (43 µg/mL at pH 7.4).[5][6][7] The solubility does increase in acidic conditions (4.27 mg/mL at pH 3.6).[5][6] For most research applications requiring aqueous solutions, the preferred method is to first create a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.
Q5: What is the primary degradation product of MMF in solution?
A5: The primary degradation product of MMF in aqueous solutions is its active metabolite, Mycophenolic Acid (MPA), formed through hydrolysis of the ester bond.[3][4][8] This hydrolysis is a key consideration for the stability of MMF solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | MMF degradation in solution. | Prepare fresh working solutions for each experiment, especially when using aqueous buffers. Verify the stability of your stock solution if it has been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Precipitate forms upon dilution into aqueous buffer | The concentration of MMF in the final aqueous solution exceeds its solubility. The organic solvent from the stock solution is causing the compound to crash out. | Reduce the final concentration of MMF. Decrease the volume of the organic stock solution added to the aqueous buffer. Consider using a different co-solvent system if compatible with your experimental setup. |
| Visible discoloration of the solution | This may indicate chemical degradation. | Discard the solution if discoloration is observed.[9] Prepare a fresh solution under aseptic conditions.[9] |
| Difficulty dissolving MMF powder | The incorrect solvent is being used, or the solvent is not of sufficient purity. | Ensure you are using a recommended organic solvent such as DMSO, DMF, or ethanol. Use high-purity, anhydrous solvents. Gentle warming and vortexing can aid dissolution. |
Quantitative Data on MMF Stability
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~14 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Ethanol | ~1.4 mg/mL | [1] |
| Water (pH 7.4) | 43 µg/mL | [5][6][7] |
| Water (pH 3.6) | 4.27 mg/mL | [5][6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Stability of this compound in Different Preparations
| Preparation | Concentration | Storage Temperature | Stability (Time to >90% of initial concentration) | Reference |
| MMF Powder | - | -20°C | ≥ 4 years | [1] |
| MMF in DMSO | Stock Solution | -80°C | 1 year | [2] |
| MMF in DMSO | Stock Solution | -20°C | 1 month | [2] |
| Aqueous Solution | Not specified | Not specified | Not recommended for more than one day | [1] |
| 1-10 mg/mL in 5% Dextrose (infusion bags) | 1-10 mg/mL | 2-8°C | ≥ 35 days | [10] |
| 1-10 mg/mL in 5% Dextrose (infusion bags) | 1-10 mg/mL | -15 to -25°C | ≥ 35 days | [10] |
| 1 and 4 mg/mL in 5% Dextrose (infusion bags) | 1 and 4 mg/mL | 25°C | 14 days | [10] |
| 50 mg/mL Suspension | 50 mg/mL | 5°C | ≥ 210 days | [8][11] |
| 50 mg/mL Suspension | 50 mg/mL | 25°C | ≥ 28 days | [8][11] |
| 50 mg/mL Suspension | 50 mg/mL | 37°C | ≥ 28 days | [8][11] |
| 50 mg/mL Suspension | 50 mg/mL | 45°C | ≥ 11 days | [8][11] |
| 50 and 100 mg/mL Suspension (in Ora-Sweet/Ora-Plus) | 50 and 100 mg/mL | 4°C and 25°C | Up to 91 days | [12] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated MMF Stock Solution in DMSO
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, precision balance, vortex mixer.
-
Procedure: a. Under a chemical fume hood, weigh the desired amount of MMF powder. b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL). d. Vortex the tube until the MMF is completely dissolved. Gentle warming in a water bath may be used to aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Stability Testing of MMF Solutions using High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the concentration of MMF in a solution over time and assess its stability.
-
Materials: MMF solution to be tested, HPLC system with a UV detector, C18 column, mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like phosphoric acid to achieve a pH of around 3.5), MMF reference standard, appropriate vials for the autosampler.
-
Procedure: a. Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the MMF solution. Dilute the aliquot with the mobile phase to a concentration within the linear range of the calibration curve. b. Calibration Curve: Prepare a series of standard solutions of MMF of known concentrations using the reference standard. c. HPLC Analysis: i. Set the HPLC parameters. A typical wavelength for detection is 216 nm or 219 nm.[13][14] ii. Inject the standard solutions to generate a calibration curve. iii. Inject the prepared samples from the stability study. d. Data Analysis: i. Determine the concentration of MMF in each sample by comparing its peak area to the calibration curve. ii. Calculate the percentage of the initial MMF concentration remaining at each time point. iii. Stability is often defined as the time at which the concentration of MMF remains above 90% of its initial concentration.
Visualizations
Caption: MMF is a prodrug that is hydrolyzed to the active metabolite, MPA.
Caption: Workflow for assessing the long-term stability of MMF solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Degradation products of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arasto.com [arasto.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalrph.com [globalrph.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Stability of this compound as an extemporaneous suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cjhp-online.ca [cjhp-online.ca]
- 13. jchps.com [jchps.com]
- 14. Physical and Chemical Stability of this compound (MMF) Suspension Prepared at the Hospital - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Mycophenolate Mofetil concentration for different cell types in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Mycophenolate Mofetil (MMF) and its active metabolite, mycophenolic acid (MPA), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (MMF) in vitro?
A1: MMF is a prodrug that is rapidly hydrolyzed in cell culture to its active form, mycophenolic acid (MPA). MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo synthesis pathway of guanine nucleotides. T and B lymphocytes are particularly dependent on this pathway for their proliferation, making them highly susceptible to the effects of MPA. Inhibition of IMPDH leads to the depletion of guanosine and deoxyguanosine nucleotides, which in turn results in the inhibition of DNA and RNA synthesis, ultimately leading to a cytostatic effect on rapidly dividing cells.[1]
Q2: What is the recommended solvent and storage condition for MPA?
A2: Mycophenolic acid is soluble in methanol (50 mg/ml), chloroform, dichloromethane, ethanol, and 0.1 N NaOH (10 mg/ml). For cell culture experiments, it is common to prepare a stock solution in dimethyl sulfoxide (DMSO). Reconstituted MPA solutions should be sterilized by filtration through a 0.22 µm filter, aliquoted, and stored at -20°C.
Q3: How stable is MMF/MPA in cell culture medium?
A3: MMF suspensions have been shown to be stable for extended periods under various storage conditions. A compounded MMF suspension is stable for at least 28 days at 25°C and 37°C, and for at least 210 days at 5°C.[2] MMF in 5% dextrose infusion bags is stable for at least 35 days when stored at 2–8°C or between -15 and -25°C, and for 14 days at 25°C.[3] It is recommended to prepare fresh dilutions of MPA in culture medium for each experiment from a frozen stock solution.
Q4: How can I determine the optimal concentration of MPA for my specific cell type?
A4: The optimal concentration of MPA is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This typically involves treating the cells with a range of MPA concentrations for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability or proliferation using assays such as the MTT assay or Trypan Blue exclusion assay.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No effect of MPA on cell proliferation | The cell type may not be highly dependent on the de novo purine synthesis pathway and may utilize the salvage pathway. | - Confirm the expression of IMPDH in your cell line. - Consider using a different cell line known to be sensitive to MPA. - Increase the concentration of MPA and/or the incubation time. |
| MPA has degraded. | - Prepare fresh stock solutions of MPA. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Ensure proper storage of stock solutions at -20°C or -80°C. | |
| High variability between replicate wells | Uneven cell seeding. | - Ensure a single-cell suspension before seeding. - Mix the cell suspension thoroughly between plating wells. - Use a multichannel pipette for seeding to improve consistency. |
| Edge effects in the microplate. | - Avoid using the outer wells of the microplate. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected cytotoxicity at low concentrations | Cell line is highly sensitive to MPA. | - Perform a dose-response experiment with a wider and lower range of concentrations to determine the precise IC50 value. |
| Contamination of cell culture. | - Regularly check for microbial contamination. - Use aseptic techniques during all experimental procedures. | |
| MPA effect is reversible or diminishes over time | MPA is being metabolized or cleared by the cells. | - Replenish the culture medium with fresh MPA at regular intervals for long-term experiments. |
| Guanosine supplementation in the medium. | - Check the formulation of your cell culture medium for the presence of guanosine, which can counteract the effect of MPA.[4] |
Data Presentation: Effective Concentrations of Mycophenolic Acid (MPA) on Various Cell Types
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM - 50 µM | Inhibition of proliferation, migration, and angiogenesis.[5] | [5][6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM - 20 µM | Decrease in intracellular GTP levels. | [7] |
| Endothelial Colony Forming Cells (ECFCs) | 0.1 µM - 1 µM | Dose-dependent decrease in proliferation, clonogenic potential, and vasculogenic function. | [4] |
| Human Tenon Fibroblasts (HTF) | IC50 = 0.85 ± 0.05 µM | Concentration-dependent antiproliferative effect. | [8] |
| Human Fibroblasts | 10⁻⁶ M (1 µM) | Significant reduction in proliferation. | [9] |
| Rat Renal Fibroblasts | 1 µM - 10 µM | Inhibition of proliferation. | [10] |
| Rodent Fibroblasts | 5 µM | Inhibition of iNOS and IRF-1 expression. | [11] |
Experimental Protocols
Protocol 1: Determining Cell Viability using Trypan Blue Exclusion Assay
This protocol is used to differentiate viable from non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
-
Micropipettes and tips
Procedure:
-
Prepare a single-cell suspension of your cells in PBS.
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to the staining of viable cells.
-
Carefully load 10 µL of the mixture into a clean hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 2: Assessing Cell Proliferation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells in culture
-
96-well plate
-
Complete culture medium
-
Mycophenolic acid (MPA) stock solution
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MPA in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MPA. Include a vehicle control (medium with the same concentration of the solvent used for MPA, e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the cell monolayer.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Mechanism of action of Mycophenolic Acid (MPA).
Caption: Workflow for determining the optimal MMF/MPA concentration.
References
- 1. cjhp-online.ca [cjhp-online.ca]
- 2. Stability of this compound as an extemporaneous suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Mycophenolic acid induces senescence of vascular precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsjmsw.com [jsjmsw.com]
- 6. Effects of mycophenolic acid on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects of mycophenolic acid on the nucleotide pool and on the expression of adhesion molecules of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative effect of this compound on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In rat renal fibroblasts, mycophenolic acid inhibits proliferation and production of the chemokine CCL2, stimulated by tumour necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mycophenolic acid inhibits activation of inducible nitric oxide synthase in rodent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing interference in Mycophenolate Mofetil immunoassay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in Mycophenolate Mofetil (MMF) immunoassay results.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of interference in this compound (MMF) immunoassays?
The most significant and common source of interference in MMF immunoassays is the cross-reactivity of the antibody with metabolites of mycophenolic acid (MPA), the active form of MMF.[1][2][3][4][5] Specifically, the acyl glucuronide metabolite (AcMPAG) is known to cross-react significantly, leading to an overestimation of MPA concentrations.[1][3][6] The phenolic glucuronide metabolite (MPAG), which is the major metabolite, does not show significant cross-reactivity.[1][3]
Q2: How does this interference affect the reported Mycophenolic Acid (MPA) concentrations?
Cross-reactivity with the AcMPAG metabolite leads to a positive bias, meaning the immunoassay reports a higher concentration of MPA than is actually present in the sample.[1][3][7] This overestimation can be substantial, with studies showing an average positive bias of around 36% in patient samples when using certain immunoassays like the CEDIA MPA assay.[1][3] The degree of overestimation can vary depending on the specific immunoassay used and the patient population being tested.[1]
Q3: Are there other potential sources of interference I should be aware of?
Yes, like other immunoassays, MMF immunoassays can be affected by general interferences, although these are less specific to MMF. These can include:
-
Pre-analytical errors: Improper sample collection, handling, and storage can lead to issues like hemolysis, lipemia, or the presence of fibrin, which can interfere with the assay.[4][5][8][9][10]
-
Heterophile antibodies and human anti-animal antibodies (HAMA): These endogenous antibodies in a patient's sample can interfere with the antibody-antigen reaction in the immunoassay, potentially causing falsely elevated or decreased results.[4][5][9]
-
Other medications: While major immunosuppressants like cyclosporine, tacrolimus, and sirolimus have been shown to have no significant interference with some MMF assays, it is always a good practice to consider the potential for cross-reactivity from other co-administered drugs.[6]
Q4: How can I minimize the impact of metabolite cross-reactivity?
While it may not be possible to completely eliminate interference from cross-reactive metabolites when using an immunoassay, the following steps can help:
-
Understand your assay's specificity: Be aware of the degree of cross-reactivity of your specific immunoassay with MMF metabolites. This information is often provided by the assay manufacturer.
-
Consider alternative methods: For research and clinical situations requiring high accuracy, methods like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard as they can separate MPA from its metabolites.[7][11]
-
Consistent timing of sample collection: Since metabolite concentrations can vary over a dosing interval, standardizing the time of blood sample collection can help in achieving more consistent results.[12]
Troubleshooting Guides
Issue: Consistently higher than expected Mycophenolic Acid (MPA) results.
This is a common issue and is often due to the cross-reactivity of the immunoassay with the AcMPAG metabolite.
Troubleshooting Steps:
-
Review Assay Specificity: Check the package insert or manufacturer's documentation for your immunoassay to understand the known cross-reactivity with MMF metabolites.
-
Compare with a Reference Method: If possible, analyze a subset of samples using a reference method like HPLC or LC-MS/MS to quantify the degree of bias in your immunoassay results.[7]
-
Evaluate Patient Population: The concentration of the interfering AcMPAG metabolite can differ between patient populations (e.g., kidney vs. liver transplant recipients), which can affect the degree of overestimation.[1][3]
-
Contact Technical Support: Reach out to the immunoassay manufacturer's technical support for further guidance and to inquire about any known issues with the specific lot of reagents you are using.
Issue: Inconsistent or irreproducible results.
Inconsistent results can be due to a variety of pre-analytical and analytical factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MMF immunoassay results.
Data Presentation
Table 1: Cross-Reactivity of MMF Metabolites in Immunoassays
| Interfering Substance | Immunoassay Example | Reported Cross-Reactivity (%) | Impact on MPA Measurement |
| Acyl-glucuronide (AcMPAG) | CEDIA | Up to 215% (concentration-dependent)[1][3] | Significant Overestimation[1][3] |
| Phenolic-glucuronide (MPAG) | CEDIA | No cross-reactivity[1][3] | None |
| This compound (MMF) | CEDIA | Up to 143% (concentration-dependent)[1][3] | Potential for overestimation if prodrug is present |
Experimental Protocols
Protocol: Assessment of Metabolite Cross-Reactivity in an MMF Immunoassay
This protocol outlines a method to determine the extent of interference from MMF metabolites in your immunoassay.
1. Materials:
-
Drug-free human plasma
-
Mycophenolic acid (MPA) standard
-
Mycophenolic acid glucuronide (MPAG) standard
-
Mycophenolic acid acyl-glucuronide (AcMPAG) standard
-
MMF immunoassay kit (reagents, calibrators, and controls)
-
Automated clinical chemistry analyzer or microplate reader
2. Sample Preparation:
-
Prepare a series of spiked plasma samples by adding known concentrations of AcMPAG and MPAG to drug-free plasma. The concentration range should cover clinically relevant levels.
-
Prepare a set of plasma samples containing a known concentration of MPA.
-
Prepare a set of plasma samples containing a known concentration of MPA co-spiked with varying concentrations of the metabolites.
3. Assay Procedure:
-
Follow the MMF immunoassay manufacturer's instructions for use to analyze the prepared samples.
-
Run each sample in triplicate to ensure precision.
4. Data Analysis:
-
Calculate Percent Cross-Reactivity: For samples containing only the metabolite, calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Measured MPA Concentration / Concentration of Spiked Metabolite) x 100
-
Determine Bias: For samples containing both MPA and the metabolite, calculate the bias caused by the metabolite:
% Bias = [(Measured MPA Concentration - Known MPA Concentration) / Known MPA Concentration] x 100
5. Interpretation:
-
A high percent cross-reactivity for AcMPAG indicates that the assay is susceptible to interference from this metabolite.
-
A significant positive bias in the co-spiked samples confirms the overestimation of MPA in the presence of the metabolite.
Visualizations
Caption: MMF metabolic pathway and immunoassay interference.
References
- 1. Investigation of the crossreactivity of mycophenolic acid glucuronide metabolites and of this compound in the Cedia MPA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of an immunoassay (EMIT) for mycophenolic acid in plasma from renal transplant recipients compared with a high-performance liquid chromatography assay. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. scispace.com [scispace.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of Preanalytical Factors in Immunodiagnostic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blockscientific.com [blockscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of an immunoassay (EMIT) for mycophenolic acid in plasma from renal transplant recipients compared with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mycophenolate Mofetil and Azathioprine in Murine Lupus Models
In the landscape of therapeutic interventions for systemic lupus erythematosus (SLE), particularly lupus nephritis, Mycophenolate Mofetil (MMF) and Azathioprine (AZA) are two prominent immunosuppressive agents. This guide provides a comparative analysis of their efficacy, drawing upon experimental data from murine lupus models, the gold standard for preclinical evaluation. We delve into their mechanisms of action, present quantitative data on key disease parameters, and detail the experimental protocols utilized in these seminal studies.
Mechanisms of Action: A Tale of Two Pathways
This compound and Azathioprine, while both effective in suppressing the hyperactive immune system characteristic of lupus, operate through distinct molecular pathways.
This compound (MMF) is a prodrug of mycophenolic acid (MPA). MPA is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanosine nucleotides. Lymphocytes, particularly activated T and B cells, are highly dependent on this pathway for their proliferation. By selectively depleting the guanosine nucleotide pool in these cells, MMF effectively curtails the clonal expansion of lymphocytes and subsequent antibody production that drive lupus pathology.
Azathioprine (AZA) , a purine analog, exerts its immunosuppressive effects by interfering with DNA synthesis. After conversion to its active metabolite, 6-mercaptopurine (6-MP), it is further metabolized into thioguanine nucleotides (TGNs). These TGNs are incorporated into the DNA of proliferating cells, primarily lymphocytes, inducing apoptosis and thereby reducing the number of autoreactive immune cells.
Figure 1: Mechanisms of action for MMF and AZA.
Efficacy in a Lupus Model: Quantitative Comparison
The following tables summarize the key findings from studies utilizing the NZB/W F1 mouse model, a well-established model that spontaneously develops a lupus-like disease closely resembling the human condition. It is important to note that the data for this compound and Azathioprine are derived from separate studies, and direct head-to-head comparisons in the same study are limited in the available literature.
Table 1: Survival Rate
| Treatment Group | Survival Rate (%) | Study Reference |
| This compound | 81.8% | [1][2] |
| Control (Untreated) | 35.7% | [1][2] |
Table 2: Renal Function and Serology
| Treatment Group | Parameter | Value | Study Reference |
| This compound | Proteinuria | Significantly reduced vs. control | [1][2] |
| Blood Urea Nitrogen (BUN) | Significantly reduced vs. control | [1][2] | |
| Azathioprine | Proteinuria | Reduction observed | [3] |
| Anti-dsDNA Antibodies | Reduction observed | [3] |
Note: Quantitative values for Azathioprine's effect on proteinuria and anti-dsDNA antibodies in NZB/W mice were not available in a tabular format in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Azathioprine in lupus models.
Animal Models and Treatment
-
Animal Model: Female NZB/W F1 mice are a commonly used spontaneous model of lupus nephritis. These mice develop an autoimmune syndrome with high titers of antinuclear antibodies and fatal immune-complex glomerulonephritis.[4]
-
This compound (MMF) Administration: MMF is typically administered orally. In one study, continuous MMF treatment at a dose of 60 mg/kg/day was initiated at 20 weeks of age, corresponding to the onset of disease features, and continued for the duration of the experiment.[1][2]
Figure 2: Experimental workflow for drug efficacy testing.
Assessment of Proteinuria
-
Method: Urine protein levels are semi-quantitatively measured weekly using urinalysis strips (e.g., Multistix).[6]
-
Scoring: Proteinuria is typically graded on a scale of 0 to 4+:
-
0: Negative
-
1+: 30 mg/dL
-
2+: 100 mg/dL
-
3+: 300 mg/dL
-
4+: >2000 mg/dL
-
-
Significance: A persistent proteinuria of ≥3+ is considered indicative of severe nephritis.
Measurement of Anti-dsDNA Antibodies
-
Method: Serum levels of anti-dsDNA antibodies are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
ELISA plates are coated with calf thymus dsDNA.
-
Serum samples from the mice are added to the wells.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes mouse IgG is added.
-
A substrate is added, and the resulting colorimetric change is measured using a spectrophotometer.
-
The antibody concentration is determined by comparison to a standard curve.
-
Kidney Histology and Scoring
-
Tissue Preparation: Kidneys are harvested at the end of the study, fixed in formalin, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to visualize the renal architecture and immune complex deposition.
-
Scoring: Glomerulonephritis is scored based on the severity and extent of lesions, including glomerular hypercellularity, mesangial matrix expansion, crescent formation, and interstitial inflammation. A common scoring system ranges from 0 (normal) to 4 (severe).
Conclusion
Both this compound and Azathioprine demonstrate efficacy in mitigating the hallmarks of lupus in murine models. MMF, with its targeted inhibition of lymphocyte proliferation, shows a strong effect on improving survival and reducing proteinuria. While direct comparative quantitative data in animal models is sparse, clinical experience in human lupus nephritis suggests that MMF may offer a favorable efficacy and safety profile for induction and maintenance therapy. Azathioprine remains a crucial therapeutic option, particularly in specific clinical scenarios. The choice between these agents in a clinical setting is often guided by patient-specific factors, including disease severity, potential for pregnancy, and tolerability. Further head-to-head studies in standardized lupus models would be invaluable to delineate the nuanced differences in their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on cutaneous lupus erythematosus in (NZB × NZW) F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic studies in NZB-W mice. I. Synergy of azathioprine, cyclophosphamide and methylprednisolone in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of lupus-like autoimmune disease in NZB/WF1 mice after treatment with a blocking monoclonal antibody specific for complement component C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azathioprine administration to NZB X NZW hybrid mice with lupus nephritis: beneficial effect complicated by development of malignant lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dynavax.com [dynavax.com]
Head-to-head comparison of Mycophenolate Mofetil and Tacrolimus on T-cell activation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive agents, Mycophenolate Mofetil (MMF) and Tacrolimus stand out for their profound effects on T-lymphocyte function. While both are mainstays in preventing allograft rejection and treating autoimmune diseases, their distinct mechanisms of action result in different impacts on T-cell activation, proliferation, and cytokine profiles. This guide provides an objective, data-driven comparison of these two drugs, offering insights into their differential effects on T-cell biology.
Mechanisms of Action: A Tale of Two Pathways
This compound and Tacrolimus interrupt T-cell activation through fundamentally different intracellular pathways.
This compound (MMF): MMF is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA). MPA is a potent, reversible, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanosine nucleotide synthesis. T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the effects of MPA. By depleting the pool of guanosine nucleotides, MPA effectively halts DNA synthesis, leading to a G1 phase cell cycle arrest and subsequent inhibition of T-cell proliferation.
Tacrolimus: This macrolide immunosuppressant exerts its effect by binding to the immunophilin FK-binding protein 12 (FKBP12). The resulting Tacrolimus-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a crucial transcription factor. Without dephosphorylation, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and differentiation, and its suppression is a primary mechanism of Tacrolimus's immunosuppressive action.
Diagram 1: this compound Signaling Pathway
Caption: this compound's mechanism of action.
Diagram 2: Tacrolimus Signaling Pathway
Caption: Tacrolimus's mechanism of action.
Quantitative Comparison of Effects on T-Cell Activation
While direct head-to-head in vitro studies providing a complete comparative dataset are limited in the public domain, the following tables synthesize available data from clinical and preclinical research to offer a comparative overview.
Table 1: Inhibition of T-Cell Proliferation
| Parameter | This compound (MPA) | Tacrolimus | Reference |
| Primary Target | Inosine Monophosphate Dehydrogenase (IMPDH) | Calcineurin | [1][2] |
| Effect on Cell Cycle | G1 arrest | G1 arrest | [1][2] |
| Reported IC50 (in vitro) | Data not available from direct comparative studies | Data not available from direct comparative studies | |
| Clinical Observations | Potent inhibitor of lymphocyte proliferation.[1] | Potent inhibitor of lymphocyte proliferation.[2] |
Note: Specific IC50 values from direct comparative studies were not available in the searched literature. These values can vary significantly based on experimental conditions.
Table 2: Effects on T-Cell Activation Markers
| Activation Marker | Effect of this compound | Effect of Tacrolimus | Reference |
| CD25 (IL-2Rα) | Reduced expression in some studies, though not a primary mechanism. | Significantly inhibits upregulation by blocking IL-2 production. | [2] |
| CD69 | Shown to reduce the frequency of CD69-positive CD4+ T-cells in patients with uveitis. | Indirectly inhibits upregulation by suppressing early T-cell activation signals. |
Table 3: Comparative Effects on Cytokine Production
| Cytokine | Effect of this compound | Effect of Tacrolimus | Reference |
| IL-2 | Does not directly inhibit IL-2 gene transcription. | Potently inhibits IL-2 gene transcription and production.[2] | [2] |
| IFN-γ | Can reduce the number of IFN-γ producing T-cells. | Significantly inhibits IFN-γ production. | |
| TNF-α | Can reduce the number of TNF-α producing T-cells. | Significantly inhibits TNF-α production. | |
| IL-4 | May have a lesser effect compared to Th1 cytokines. | Inhibits IL-4 production. | |
| IL-10 | Effects are variable and may be context-dependent. | Can inhibit IL-10 production. | |
| IL-17 | Can inhibit Th17 differentiation and IL-17 production. | Inhibits Th17 differentiation and IL-17 production. |
Experimental Protocols
Detailed methodologies for key assays used to evaluate the effects of immunosuppressants on T-cell activation are provided below.
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This assay measures the inhibition of T-cell proliferation by tracking the dilution of a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE), in dividing cells.
Diagram 3: T-Cell Proliferation Assay Workflow
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
CFSE Labeling: Resuspend PBMCs in PBS at 1x10^6 cells/mL and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 1-2x10^5 cells/well.
-
Stimulation and Treatment: Add stimulating antibodies (e.g., anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL) to the wells. Add serial dilutions of this compound or Tacrolimus to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the decrease in CFSE fluorescence intensity in daughter cells.
Protocol 2: T-Cell Activation Marker Analysis
This protocol details the assessment of early activation markers on T-cells following stimulation and drug treatment.
Methodology:
-
Cell Isolation and Culture: Isolate and culture PBMCs as described in the proliferation assay protocol.
-
Stimulation and Treatment: Stimulate the cells with anti-CD3/CD28 antibodies in the presence of serial dilutions of this compound or Tacrolimus.
-
Incubation: For early activation markers like CD69, incubate for 18-24 hours. For later markers like CD25, incubate for 48-72 hours.
-
Staining: Harvest the cells and stain with a cocktail of fluorescently labeled antibodies including anti-CD4, anti-CD8, anti-CD69, and anti-CD25.
-
Flow Cytometry: Acquire and analyze the samples on a flow cytometer to determine the percentage of T-cells expressing the activation markers in each treatment condition.
Protocol 3: Intracellular Cytokine Staining
This method allows for the quantification of cytokine-producing T-cells at a single-cell level.
Diagram 4: Intracellular Cytokine Staining Workflow
Caption: Workflow for intracellular cytokine staining.
Methodology:
-
Cell Culture and Treatment: Culture PBMCs with this compound or Tacrolimus for a predetermined period (e.g., 24-48 hours).
-
Restimulation: Stimulate the cells for 4-6 hours with a potent, non-specific stimulus like Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
Protein Transport Inhibition: In the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap the cytokines within the cells.
-
Surface Staining: Stain the cells for surface markers (e.g., CD4, CD8).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α).
-
Flow Cytometry: Analyze the samples on a flow cytometer to quantify the percentage of T-cells producing specific cytokines.
Summary and Conclusion
This compound and Tacrolimus are both highly effective immunosuppressants that significantly impair T-cell activation, but they achieve this through distinct molecular mechanisms. MMF targets the proliferative capacity of lymphocytes by inhibiting purine synthesis, while Tacrolimus blocks the calcineurin signaling pathway, which is essential for the transcription of key pro-inflammatory cytokines like IL-2.
This fundamental difference in their mechanism of action is reflected in their differential effects on various aspects of T-cell function. Tacrolimus has a more direct and potent inhibitory effect on the production of a wide array of cytokines, whereas MMF's primary impact is on cell division.
The choice between these agents in a clinical or research setting will depend on the specific context and the desired immunological outcome. For instance, in situations where broad cytokine suppression is paramount, Tacrolimus may be preferred. Conversely, when the primary goal is to halt the expansion of alloreactive or autoreactive lymphocyte populations, MMF's potent anti-proliferative effects are highly advantageous. Understanding these nuances is critical for the rational design of immunosuppressive regimens and for the development of novel immunomodulatory therapies.
References
A Comparative Guide to the Effects of Mycophenolate Mofetil and Other Immunosuppressants on B-Cell Antibody Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of Mycophenolate Mofetil's (MMF) effect on B-cell antibody production, with a comparative analysis against other commonly used immunosuppressive agents, namely Azathioprine and Cyclophosphamide. The information presented herein is intended to support research and development efforts in immunology and drug discovery by offering a consolidated resource of experimental data, detailed protocols, and mechanistic insights.
Executive Summary
This compound (MMF) is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanosine nucleotides. This mechanism of action confers a relatively selective inhibitory effect on the proliferation of T and B lymphocytes, which are highly dependent on this pathway for their expansion. In contrast, Azathioprine, a purine analog, and Cyclophosphamide, an alkylating agent, exert their immunosuppressive effects through broader mechanisms that also impact other proliferating cells. This guide delves into the quantitative differences in their effects on B-cell function, providing available experimental data and methodologies to facilitate informed comparisons.
Data Presentation: Quantitative Comparison of Immunosuppressive Agents on B-Cell Function
The following tables summarize the available quantitative data on the effects of this compound (as its active metabolite, Mycophenolic Acid - MPA), Azathioprine (as its active metabolite, 6-mercaptopurine - 6-MP), and Cyclophosphamide on B-cell proliferation and function. It is important to note that the data are compiled from different studies using varied experimental setups, which should be taken into consideration when making direct comparisons.
| Drug | Active Metabolite | Target Cell Type | Assay | Endpoint | IC50 | Reference |
| This compound | Mycophenolic Acid (MPA) | EBV-transformed B-lymphoblastoid cell lines | Proliferation | Inhibition of cell growth | 164 - 292 nM | [1] |
| Azathioprine | 6-mercaptopurine (6-MP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen-induced blastogenesis | Inhibition of proliferation | 149.5 ± 124.9 nM | [2] |
| Azathioprine | Azathioprine | Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen-induced blastogenesis | Inhibition of proliferation | 230.4 ± 231.3 nM | [2] |
| Cyclophosphamide | N/A (in vitro study) | Human Lymphocytes | Mitogen-stimulated proliferation | Inhibition of ³H-thymidine incorporation | ~10-40 µg/mL (caused 35-55% inhibition) | [3] |
| Cyclophosphamide | N/A (in vitro study) | RAW 264.7 (macrophage cell line) | Cell Viability (MTT assay) | Cytotoxicity | 145.44 µg/mL | [4] |
Mechanistic Comparison
| Feature | This compound (MMF) | Azathioprine | Cyclophosphamide |
| Prodrug | Yes | Yes | Yes |
| Active Metabolite | Mycophenolic Acid (MPA) | 6-mercaptopurine (6-MP) and 6-thioguanine nucleotides (6-TGNs) | Phosphoramide mustard and acrolein |
| Primary Mechanism | Reversible inhibition of inosine monophosphate dehydrogenase (IMPDH), blocking de novo purine synthesis. | Inhibition of purine synthesis and incorporation of thioguanine nucleotides into DNA and RNA, leading to cytotoxicity. | Alkylation of DNA, leading to cross-linking of DNA strands, inhibition of DNA synthesis, and apoptosis. |
| Cell Cycle Specificity | S phase | S phase | Cell cycle non-specific |
| Primary Cellular Targets | Proliferating T and B lymphocytes | All proliferating cells, particularly lymphocytes. | All proliferating cells. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by each immunosuppressive agent.
This compound (MMF) Signaling Pathway
References
- 1. Selective effects of cyclophosphamide therapy on activation, proliferation, and differentiation of human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cyclophosphamide on in vitro human lymphocyte culture and mitogenic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of innovator vs. generic Mycophenolate Mofetil on lymphocyte proliferation
Published: November 17, 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolate Mofetil (MMF) is a cornerstone immunosuppressive agent utilized in the prevention of organ transplant rejection and the management of autoimmune diseases. As a prodrug, MMF is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA is a selective, reversible, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] T and B lymphocytes are highly dependent on this pathway for their proliferation, rendering them particularly susceptible to the cytostatic effects of MPA.[1][2]
The advent of generic MMF formulations has prompted the need for objective performance comparisons with the innovator product. While in vivo bioequivalence studies are the regulatory standard for generic approval, this guide focuses on a representative in vitro comparison of the inhibitory effects of innovator and generic MMF on lymphocyte proliferation. The following sections detail the mechanism of action, a typical experimental protocol for assessing lymphocyte proliferation, and a comparative data summary.
Mechanism of Action of this compound
This compound's immunosuppressive activity is mediated by its active metabolite, mycophenolic acid (MPA). MPA's primary target is the inosine monophosphate dehydrogenase (IMPDH) enzyme, which is pivotal for the de novo synthesis of purines. By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine triphosphate (GTP), a nucleotide essential for DNA and RNA synthesis.[1][2] Lymphocytes, unlike other cell types, lack a significant purine salvage pathway, making them exquisitely sensitive to this depletion and resulting in the inhibition of their proliferation.[1][2] This targeted antiproliferative effect on lymphocytes underpins MMF's efficacy as an immunosuppressant.
Caption: Signaling pathway of this compound's effect on lymphocyte proliferation.
Comparative Data on Lymphocyte Proliferation
The following table summarizes hypothetical data from an in vitro mitogen-stimulated lymphocyte proliferation assay comparing the innovator and a generic formulation of this compound. The data are presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit lymphocyte proliferation by 50%. In line with the principles of bioequivalence, the performance of the generic product is expected to be comparable to the innovator.
| Formulation | Active Metabolite | Mean IC50 (nM) on T-Lymphocyte Proliferation | Standard Deviation (nM) |
| Innovator MMF | Mycophenolic Acid | 15.2 | 2.1 |
| Generic MMF | Mycophenolic Acid | 14.8 | 2.3 |
Note: The data presented in this table are for illustrative purposes and are based on the expected comparable in vitro activity of a bioequivalent generic product. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
A common in vitro method to assess the immunosuppressive activity of compounds like MMF is the mitogen-stimulated lymphocyte proliferation assay. This assay measures the ability of T-lymphocytes to proliferate in response to a stimulating agent in the presence of the drug.
Mitogen-Stimulated Lymphocyte Proliferation Assay
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Human whole blood is collected from healthy donors in heparinized tubes.
-
PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Isolated PBMCs are washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
-
Cell Culture and Treatment:
-
PBMCs are seeded in a 96-well flat-bottom plate at a density of 1 x 105 cells per well.
-
Serial dilutions of the active metabolite, mycophenolic acid (MPA), derived from both innovator and generic MMF, are prepared in complete RPMI-1640 medium.
-
The diluted MPA solutions are added to the respective wells. Control wells receive medium without MPA.
-
-
Stimulation of Lymphocyte Proliferation:
-
A T-cell mitogen, such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL, is added to all wells except for the unstimulated controls.[4]
-
The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Measurement of Proliferation:
-
Proliferation is assessed by adding a marker of DNA synthesis, such as 3H-thymidine or a non-radioactive alternative like BrdU or using a dye dilution assay with CFSE, for the final 18-24 hours of incubation.
-
For 3H-thymidine incorporation, cells are harvested onto glass fiber filters, and the radioactivity is measured using a scintillation counter. The counts per minute (CPM) are proportional to the extent of cell proliferation.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each drug concentration relative to the stimulated control (no drug).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
Caption: Experimental workflow for the mitogen-stimulated lymphocyte proliferation assay.
Conclusion
Based on its well-established mechanism of action, a generic this compound formulation that has met bioequivalence standards is expected to exhibit a comparable in vitro inhibitory effect on lymphocyte proliferation to that of the innovator product. The experimental protocol outlined provides a robust framework for the direct in vitro comparison of these formulations. Such studies are valuable for confirming the functional equivalence of generic immunosuppressants at the cellular level, providing confidence to researchers and clinicians in their therapeutic interchangeability.
References
- 1. This compound: an update on its mechanism of action and effect on lymphoid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In-vitro influence of this compound (MMF) and Ciclosporin A (CsA) on cytokine induced killer (CIK) cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Mycophenolate Mofetil in a Sepsis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Mycophenolate Mofetil (MMF) in a preclinical sepsis model, with a comparative overview of Dexamethasone, a commonly used corticosteroid. The data presented is collated from various experimental studies to offer a comprehensive summary for researchers in the field of sepsis and inflammatory diseases.
Executive Summary
Sepsis remains a significant challenge in critical care, characterized by a dysregulated host inflammatory response to infection. This guide examines the therapeutic potential of this compound, an immunosuppressant, in mitigating the inflammatory cascade in a clinically relevant animal model of sepsis. We present quantitative data on survival rates and key inflammatory cytokine modulation, alongside a comparison with Dexamethasone. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future studies.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound and Dexamethasone in preclinical sepsis models. It is important to note that the data for each compound were generated in different studies using varied sepsis induction models (Cecal Ligation and Puncture - CLP, Staphylococcus aureus-induced, and Lipopolysaccharide - LPS). Direct head-to-head comparative studies in a standardized CLP model are limited.
Table 1: Survival Rates in Sepsis Models
| Treatment Group | Sepsis Model | Dosage | Observation Period | Survival Rate (%) | Reference |
| Control (Vehicle) | CLP | - | 7 days | ~24% | [1] |
| This compound | CLP | 60 mg/kg | 7 days | ~57% | [1] |
| Control (Vehicle) | S. aureus infection | - | 14 days | 10% | [2] |
| This compound | S. aureus infection | 20 mg/kg/day | 14 days | 48% | [2] |
Table 2: Modulation of Pro-inflammatory Cytokines
| Treatment Group | Sepsis Model | Cytokine | Concentration (pg/mL) | Time Point | Reference |
| CLP Control | CLP | TNF-α | ~35 | 24 hours | [3] |
| CLP Control | CLP | IL-6 | ~15,000 | 24 hours | [3] |
| CLP Control | CLP | IL-1β | ~300 | 24 hours | [3] |
| MMF-treated | S. aureus infection | TNF-α | Significantly Lower than Control | 24 hours | [2] |
| MMF-treated | S. aureus infection | IL-6 | Significantly Lower than Control | 24 hours | [2] |
| MMF-treated | S. aureus infection | IL-1β | Significantly Lower than Control | 24 hours | [2] |
| LPS Control | LPS-induced | TNF-α | 408.83 ± 18.32 | Not Specified | |
| Dexamethasone-treated | LPS-induced | TNF-α | 134.41 ± 15.83 | Not Specified | |
| LPS Control | LPS-induced | IL-6 | 91.27 ± 8.56 | Not Specified | |
| Dexamethasone-treated | LPS-induced | IL-6 | 22.08 ± 4.34 | Not Specified |
Note: "Significantly Lower than Control" indicates a statistically significant reduction was reported, but specific mean values were not provided in a comparable format.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound's anti-inflammatory action.
References
- 1. citeab.com [citeab.com]
- 2. Low-dose this compound improves survival in a murine model of Staphylococcus aureus sepsis by increasing bacterial clearance and phagocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating T-Cell Inhibition: A Comparative Guide to Mycophenolate Mofetil and its Alternatives in Proliferation Assays
For researchers, scientists, and professionals in drug development, understanding the reproducibility and comparative efficacy of immunosuppressive agents is paramount. This guide provides an objective comparison of Mycophenolate Mofetil (MMF) and its common alternatives, Azathioprine and Tacrolimus, focusing on their inhibitory effects in T-cell proliferation assays. Supported by experimental data, this document aims to be a critical resource for assay development and interpretation.
This compound (MMF) is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This mechanism selectively targets the proliferation of T and B lymphocytes, which are heavily reliant on this pathway for their expansion.[1][2] The active metabolite of MMF, mycophenolic acid (MPA), exerts the immunosuppressive effect.[3] Alternatives such as Azathioprine, a purine synthesis inhibitor, and Tacrolimus, a calcineurin inhibitor, offer different mechanisms for T-cell suppression.
Comparative Analysis of T-Cell Proliferation Inhibition
The inhibitory potential of these immunosuppressants is commonly quantified by the half-maximal inhibitory concentration (IC50) in T-cell proliferation assays. However, the reproducibility of these values can be influenced by various experimental factors, including the method of T-cell stimulation and the specific cell types used.
Below is a summary of reported IC50 values for MPA, Azathioprine, and Tacrolimus from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to methodological differences.
| Immunosuppressant | Active Metabolite | Target Cell Type | IC50 Value | Key Considerations |
| This compound (MMF) | Mycophenolic Acid (MPA) | Human Mesangial Cells | 0.19 ± 0.06 µM[4] | While not T-cells, this indicates potent anti-proliferative activity. |
| Rat Mesangial Cells | 0.45 ± 0.13 µM[4] | Demonstrates cross-species activity. | ||
| Human CD4+ T-cells | ID50 for adhesion: 0.03 µM[5] | Inhibition of adhesion is an additional mechanism to anti-proliferation. | ||
| Azathioprine | 6-Mercaptopurine (6-MP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 230.4 ± 231.3 nM[6] | IC50 values were not significantly influenced by different co-stimulatory signals.[2][7] |
| Tacrolimus | Tacrolimus | Human T-cells | Mean: 126.4 ± 337.7 ng/mL (pre-transplantation)[1] | Wide inter-individual variability observed.[1] |
Note: The variability in reported IC50 values underscores the importance of standardized protocols and internal controls when performing these assays. Factors such as the choice of T-cell stimulation (e.g., mitogens like PHA vs. anti-CD3/CD28 antibodies), cell density, and the specific endpoint measured can all contribute to inter-assay and inter-laboratory variability.
Experimental Protocols
Reproducible and reliable data are contingent on well-defined experimental protocols. Below are detailed methodologies for performing a T-cell proliferation assay using Carboxyfluorescein succinimidyl ester (CFSE), a widely used method to assess lymphocyte proliferation.
CFSE-Based T-Cell Proliferation Assay
This assay measures the dilution of the fluorescent dye CFSE as cells divide, allowing for the quantification of proliferation in response to stimuli.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Carboxyfluorescein succinimidyl ester (CFSE) staining solution.
-
T-cell stimulants (e.g., Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies).
-
This compound (or its active metabolite, Mycophenolic Acid), Azathioprine, and Tacrolimus stock solutions.
-
96-well round-bottom culture plates.
-
Flow cytometer.
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE staining solution to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well round-bottom plate.
-
Add 50 µL of the appropriate stimulant (e.g., PHA at 5 µg/mL or plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).
-
Add 50 µL of the immunosuppressant (MMF, Azathioprine, or Tacrolimus) at various concentrations to determine the IC50. Include a vehicle control.
-
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single T-cell population and examining the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity.
-
Calculate the percentage of proliferated cells for each condition.
-
Determine the IC50 value for each drug by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflow of the T-cell proliferation assay.
References
- 1. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits T-cell proliferation in kidney transplant recipients without lowering intracellular dGTP and GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits rat and human mesangial cell proliferation by guanosine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of endothelial receptor expression and of T-cell ligand activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Mycophenolate Mofetil with Corticosteroids In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Mycophenolate Mofetil (MMF) when used in combination with corticosteroids. The synergistic effects on immune cell responses are evaluated through a compilation of experimental data on lymphocyte proliferation, apoptosis, and inflammatory cytokine production. Detailed methodologies for key experiments are provided to support the accompanying data.
Comparative Analysis of Immunosuppressive Effects
The combination of this compound, a potent inhibitor of lymphocyte proliferation, with corticosteroids, which possess broad anti-inflammatory and immunosuppressive properties, has been investigated to enhance therapeutic efficacy and potentially reduce individual drug dosages and associated side effects. In vitro studies have explored this synergy by examining key cellular responses.
Inhibition of Lymphocyte Proliferation
A primary measure of immunosuppressive activity is the inhibition of T and B lymphocyte proliferation. Mycophenolic acid (MPA), the active metabolite of MMF, is a non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides, which is essential for lymphocyte proliferation. Corticosteroids, on the other hand, inhibit T-cell activation and proliferation through various mechanisms, including the suppression of cytokine gene transcription.
Table 1: In Vitro Inhibition of T Cell Proliferation
| Drug/Combination | Target Cells | Assay | Key Findings | IC50 | Reference |
| This compound (MMF) | T Cells (in co-culture with MSCs) | Proliferation Assay | Synergistically inhibited T cell proliferation when combined with MSCs. | 0.4 nM | [1] |
| Prednisolone (PDL, active metabolite of Prednisone) | T Cells (in co-culture with MSCs) | Proliferation Assay | Synergistically inhibited T cell proliferation when combined with MSCs. | 8.2 nM | [1] |
| Dexamethasone | Peripheral Blood Mononuclear Cells (PBMCs) from RA patients | Concanavalin-A stimulated proliferation | Dose-dependent inhibition of lymphocyte proliferation. | > 10-6 M (in corticosteroid-resistant patients) | [2] |
| Prednisolone | Peripheral Blood Lymphocytes | Proliferation Assay | Inhibition of monocyte-dependent proliferative responses. | 38.8 ng/mL (in vitro) | [3] |
Note: The IC50 values are compiled from different studies with varying experimental conditions and are intended for comparative reference.
Induction of Apoptosis
Both MMF and corticosteroids have been shown to induce apoptosis in immune cells, contributing to their immunosuppressive effects. Dexamethasone, a potent corticosteroid, is known to induce apoptosis in both immature thymocytes and mature T lymphocytes[4]. While direct quantitative data on the synergistic induction of apoptosis by the combination of MMF and corticosteroids is limited, studies have evaluated their individual effects.
Table 2: Effects on Lymphocyte Apoptosis
| Drug/Combination | Target Cells | Assay | Key Findings | Reference |
| Dexamethasone | Murine Thymocytes and Peripheral T-lymphocytes | DNA Fragmentation Assay | Induces DNA fragmentation and cell death. | [4] |
| This compound & Steroids | Human Monocytic U937 cell line | Annexin V Assay | Evaluation of apoptosis induction. | [5] |
Modulation of Inflammatory Cytokine Production
A key aspect of the synergistic anti-inflammatory effect of MMF and corticosteroids is their ability to suppress the production of pro-inflammatory cytokines by activated T cells. Dexamethasone has been shown to inhibit the production of several key cytokines, including Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ)[2]. The combination of prednisone and MMF has been observed to lower levels of TNF-α and IL-6 in clinical settings.
Table 3: In Vitro Inhibition of Inflammatory Cytokine Production by Dexamethasone
| Cytokine | Target Cells | Stimulant | Effect of Dexamethasone | Reference |
| IFN-γ | T Cells from COVID-19 patients | Viral Antigen | Dose-dependent decrease in IFN-γ production. | [6] |
| TNF-α, IFN-γ, IL-6, IL-10 | PBMCs from RA patients | Concanavalin-A | Inhibition of TNF-α and IFN-γ at higher doses; inhibition of IL-6 and IL-10. | [2] |
Experimental Protocols
T Cell Proliferation Assay (CFSE-based)
This protocol describes a method to assess T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution, which allows for the tracking of cell divisions.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1 x 107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells three times with complete medium.
-
Cell Culture and Treatment: Plate CFSE-labeled PBMCs at 2 x 105 cells/well in a 96-well plate. Add T-cell activators (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA)). Add varying concentrations of MMF, a corticosteroid (e.g., Dexamethasone), or their combination to the respective wells. Include untreated and vehicle-treated controls.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the progressive halving of CFSE fluorescence intensity in daughter cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis in lymphocytes using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Culture and Treatment: Culture lymphocytes (e.g., isolated PBMCs or a T-cell line) in appropriate medium. Treat the cells with MMF, a corticosteroid, or their combination at various concentrations for a predetermined time (e.g., 24-48 hours). Include positive (e.g., etoposide-treated) and negative controls.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation. Wash the cells twice with cold PBS.
-
Annexin V and PI Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways of MMF and Corticosteroids
The synergistic immunosuppressive effects of MMF and corticosteroids can be attributed to their distinct but complementary mechanisms of action targeting key pathways in lymphocyte activation and inflammation.
Caption: Signaling pathways of MMF and Corticosteroids.
Experimental Workflow for Assessing Synergy
The following diagram illustrates a typical workflow for an in vitro experiment designed to assess the synergistic effects of MMF and corticosteroids.
Caption: Experimental workflow for in vitro synergy assessment.
References
- 1. Effect of a Combination of Prednisone or this compound and Mesenchymal Stem Cells on Lupus Symptoms in MRL.Faslpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/pharmacodynamic model for prednisolone inhibition of whole blood lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone and interleukins modulate apoptosis of murine thymocytes and peripheral T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of MMF with prednisone in terms of rejection and duration of activity of transplant in rabbits that underwent retroperitoneal heterotopic heart transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro–Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mycophenolate Mofetil: Benchmarking the Potency of Different Formulations
Mycophenolate Mofetil (MMF) is a cornerstone of immunosuppressive therapy, pivotal in preventing organ rejection and managing autoimmune diseases. As a prodrug, its efficacy hinges on its conversion to the active metabolite, mycophenolic acid (MPA). With the advent of generic and alternative formulations, researchers and clinicians face the critical task of understanding the comparative potency of these products. This guide provides an objective comparison of different MMF formulations, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate agent for research and clinical applications.
Understanding the Mechanism of Action
This compound's immunosuppressive effect is mediated by its active metabolite, mycophenolic acid (MPA).[1][2][3] MPA is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanosine nucleotide synthesis.[2][4] T and B lymphocytes are highly dependent on this pathway for their proliferation.[2][3] By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine nucleotides, leading to a cytostatic effect on these immune cells.[1][2] This targeted action suppresses cell-mediated immune responses and antibody formation.[1]
Caption: Mechanism of action of this compound.
Comparative Potency of MMF Formulations
The potency of different MMF formulations is primarily assessed through pharmacokinetic (PK) studies that measure the bioequivalence of the active metabolite, MPA. These studies compare key PK parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
Innovator vs. Generic Formulations
Multiple studies have compared the innovator MMF product, CellCept®, with various generic formulations. The general consensus is that most generic formulations are bioequivalent to the innovator product, meeting the regulatory criteria set by agencies like the FDA and EMA.[5][6][7]
| Formulation | Study Population | Key Findings | Reference |
| Generic MMF vs. CellCept® | Healthy Volunteers | Generic and branded formulations met European regulatory criteria for bioequivalence based on the rate and extent of absorption. | [5] |
| Generic MMF vs. CellCept® | Healthy Volunteers | Three studies showed no pharmacokinetic differences between generic and innovator products, achieving FDA bioequivalence requirements. | [6] |
| Myfenax® (generic) vs. CellCept® | Stable Kidney Transplant Recipients | Steady-state pharmacokinetics of MPA were comparable for both formulations. The 90% CIs for AUC(0-tau) and Cmin were within the predefined bioequivalence margins. | [8] |
| Renodapt®, Mycept®, Cellmune® (generics) vs. CellCept® | Healthy Volunteers | MPA AUC ratios for all generics vs. CellCept® were within the bioequivalence region of 80-125%. However, when comparing generics against each other, some Cmax ratios fell outside this range, suggesting they may not be bioequivalent to each other. | [9][10][11][12] |
This compound (MMF) vs. Enteric-Coated Mycophenolate Sodium (EC-MPS)
Enteric-coated mycophenolate sodium (EC-MPS; myfortic®) is an alternative formulation designed to delay the release of MPA, potentially reducing upper gastrointestinal side effects.[13][14] While delivering the same active moiety, its pharmacokinetic profile differs from MMF.
| Formulation Comparison | Study Population | Key Findings | Reference |
| EC-MPS vs. MMF | De Novo Kidney Transplant Recipients | Therapeutically equivalent in terms of efficacy failure (biopsy-proven acute rejection, graft loss, death) at 6 and 12 months. | [13] |
| EC-MPS vs. MMF | Maintenance Renal Transplant Patients | Equimolar doses produced equivalent MPA exposure (AUC), but EC-MPS showed a delayed time to peak concentration (Tmax) and more variable pre-dose levels. Both formulations inhibited IMPDH activity to a similar degree. | [15] |
| EC-MPS vs. MMF | De Novo Heart Transplant Recipients | Therapeutically similar in terms of treatment failure at 6 and 12 months, with a comparable safety profile. | [16] |
| EC-MPS vs. MMF | Pooled analysis of de novo renal transplant recipients | Pooled data suggested a significant improvement in efficacy (lower rates of treatment failure, biopsy-proven acute rejection, and graft loss) with EC-MPS compared to MMF at 12 months. | [17] |
Experimental Protocols for Potency Assessment
The benchmarking of MMF formulations relies on robust experimental designs. Below are outlines of typical protocols used in these assessments.
In Vivo Pharmacokinetic Bioequivalence Study
This is the gold standard for comparing MMF formulations.
Objective: To compare the rate and extent of absorption of MPA from different MMF formulations.
Study Design:
-
Design: Randomized, open-label, two-treatment, two-period, crossover study.
-
Subjects: Healthy adult volunteers or stable transplant recipients.
-
Procedure:
-
Subjects are randomized to receive a single dose of either the test (generic) or reference (innovator) formulation.
-
Serial blood samples are collected over a 24- to 48-hour period.
-
After a washout period of at least 7 days, subjects are crossed over to receive the other formulation, and blood sampling is repeated.
-
-
Analysis: Plasma concentrations of MPA are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated using noncompartmental analysis.
-
Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios (test/reference) of AUC and Cmax should fall within the range of 80% to 125%.[5]
Caption: A typical crossover design for a bioequivalence study.
In Vitro Immunosuppressive Potency Assays
These assays provide a direct measure of the biological activity of MPA.
Objective: To assess the inhibitory effect of MPA on lymphocyte proliferation and function.
Methodology: T-Cell Proliferation Assay
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
Cell Culture: PBMCs are cultured in the presence of a mitogen (e.g., phytohemagglutinin, PHA) to stimulate T-cell proliferation.
-
Drug Treatment: Various concentrations of MPA (derived from different MMF formulations) are added to the cell cultures.
-
Proliferation Measurement: After a set incubation period (typically 3-5 days), T-cell proliferation is measured. This can be done using various methods, such as:
-
[³H]-thymidine incorporation: Measures the uptake of radiolabeled thymidine during DNA synthesis.
-
CFSE staining: A fluorescent dye that is diluted with each cell division, allowing for tracking of proliferation by flow cytometry.
-
-
Data Analysis: The concentration of MPA that inhibits proliferation by 50% (IC50) is calculated to determine the potency.
Methodology: IMPDH Activity Assay
-
Sample Preparation: Lymphocyte lysates are prepared from whole blood or isolated PBMCs.
-
Enzymatic Reaction: The lysate is incubated with the IMPDH substrate (inosine-5'-monophosphate) and NAD⁺. The activity of IMPDH is determined by measuring the rate of NADH formation, which can be monitored spectrophotometrically at 340 nm.[18]
-
Inhibition Assessment: The assay is performed in the presence of varying concentrations of MPA to determine the extent of IMPDH inhibition.
Conclusion
For researchers and drug development professionals, understanding the nuances between different this compound formulations is crucial. While most generic MMF formulations have demonstrated bioequivalence to the innovator product, it is important to note that not all generics may be bioequivalent to each other.[9][10] Enteric-coated mycophenolate sodium offers a therapeutically equivalent alternative to MMF with a distinct pharmacokinetic profile and potential for improved gastrointestinal tolerability.[13][14] The selection of a specific formulation for research should be guided by the experimental objectives, considering the data on bioequivalence and the specific pharmacokinetic and pharmacodynamic properties of each product. The protocols outlined in this guide provide a framework for the continued benchmarking and validation of MMF formulations in a research setting.
References
- 1. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound 500-mg tablet under fasting conditions: single-dose, randomized-sequence, open-label, four-way replicate crossover, bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is There Evidence to Support Brand to Generic Interchange of the Mycophenolic Acid Products? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative pharmacokinetic study of two this compound formulations in stable kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Generics in transplantation medicine: Randomized comparison of innovator and substitution products containing this compound | Semantic Scholar [semanticscholar.org]
- 10. Generics in transplantation medicine: Randomized comparison of innovator and substitution products containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generics in transplantation medicine: Randomized comparison of innovator and substitution products containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enteric-coated mycophenolate sodium is therapeutically equivalent to this compound in de novo renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enteric-coated mycophenolate sodium: tolerability profile compared with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic comparison of enteric-coated mycophenolate sodium and this compound in maintenance renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Similar efficacy and safety of enteric-coated mycophenolate sodium (EC-MPS, myfortic) compared with this compound (MMF) in de novo heart transplant recipients: results of a 12-month, single-blind, randomized, parallel-group, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mycophenolate Mofetil: A Guide for Laboratory Professionals
The proper disposal of Mycophenolate Mofetil is crucial for ensuring laboratory safety and minimizing environmental impact. Due to its teratogenic properties and potential hazards, specific procedures must be followed.[1][2] This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a research environment.
I. Immediate Safety and Handling Precautions
Personal protective equipment (PPE) is mandatory when handling this compound in any form. This includes, but is not limited to, safety goggles with side shields, protective gloves, and a lab coat.[3][4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
Key Safety Protocols:
-
Avoid Direct Contact: Do not crush tablets or open capsules to prevent the generation of powder.[1][2][5]
-
Exposure Response: In case of skin contact, wash the affected area thoroughly with soap and water.[1][3] If eye contact occurs, rinse cautiously with water for several minutes.[1][3]
-
Spill Management: For minor spills, gently wipe the area with wet paper towels.[1] For larger spills, use dry clean-up methods to avoid dust generation and collect the material in a sealed container for disposal.[6]
II. Disposal Procedures
The primary and recommended method for disposing of this compound is through a licensed and approved hazardous waste contractor. It is imperative to adhere to all local, state, and federal regulations concerning pharmaceutical waste.[6][7][8]
Disposal Options Summary
| Disposal Method | Recommendation Level | Key Considerations |
| Licensed Hazardous Waste Contractor | Highly Recommended | Ensures compliance with all regulations. The safest option for environmentally hazardous and teratogenic compounds.[6][9] |
| Return to Pharmacy/Clinic | Recommended | Some institutions and clinics have take-back programs for unused medications.[10] |
| Incineration | Recommended | Recommended by some safety data sheets for complete destruction of the compound.[4] Must be performed at an approved facility. |
| Landfill | Use with Extreme Caution | Only if no other options are available and in accordance with local regulations. The substance is toxic to aquatic life.[6][7][11] |
| Wastewater (Sewer) | Prohibited | This compound should not be disposed of via wastewater.[10] |
| Household Trash | Not Recommended for Labs | While general FDA guidelines exist for household medicine disposal, this is not suitable for a laboratory setting due to the hazardous nature of the compound.[12][13][14][15] |
III. Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. globalrph.com [globalrph.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Strides [strides.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abmole.com [abmole.com]
- 9. vistapharm.com [vistapharm.com]
- 10. This compound (CellCept) Suspension (Administration) [singhealth.com.sg]
- 11. fishersci.com [fishersci.com]
- 12. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 13. pfizer.com [pfizer.com]
- 14. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 15. A dose of reality: How to dispose of unwanted medication [cvshealth.com]
Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Mycophenolate Mofetil
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent pharmaceutical compounds is paramount. Mycophenolate Mofetil, an immunosuppressive agent, requires stringent adherence to safety protocols to prevent occupational exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) Recommendations
The selection and proper use of PPE are critical to minimize the risk of exposure to this compound. The following table summarizes the recommended PPE for various stages of handling.
| Handling Phase | Personal Protective Equipment (PPE) | Specifications |
| Preparation & Handling | Gloves | Double gloving with chemotherapy-rated gloves is recommended.[1][2] |
| Gown | Disposable, lint-free, solid-front gown with cuffed sleeves.[3] | |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4][5][6] | |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or when there is a risk of aerosolization.[4] | |
| Administration | Gloves | Chemotherapy-rated gloves. |
| Gown | Disposable gown. | |
| Eye Protection | Safety glasses or goggles.[4][5][6] | |
| Spill Cleanup | Gloves | Double gloving with chemotherapy-rated gloves.[1] |
| Gown | Disposable, fluid-resistant gown. | |
| Eye Protection | Chemical splash goggles and a face shield.[7] | |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter.[7] | |
| Shoe Covers | Disposable shoe covers. | |
| Waste Disposal | Gloves | Heavy-duty, chemotherapy-rated gloves. |
| Gown | Disposable gown. | |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4][5][6] |
Procedural Guidance for Safe Handling
Adherence to standardized procedures for donning, doffing, and disposal of PPE is crucial to prevent contamination.
Donning PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on a disposable gown, ensuring it is fully closed at the back.
-
Respiratory Protection: If required, don the respirator, ensuring a proper fit.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the gown's cuffs. Don the second pair of gloves over the first.
Doffing PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown: Untie the gown and peel it away from the body, turning it inside out as it is removed.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back of the head.
-
Respiratory Protection: Remove the respirator from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan:
All disposable PPE and materials contaminated with this compound are considered hazardous waste.[8]
-
Segregation: Place all contaminated items in a designated, leak-proof, and puncture-resistant hazardous waste container.[3] This container should be clearly labeled as "Hazardous: Cytotoxic Waste".[3]
-
Storage: Store the waste container in a secure, designated area away from general laboratory traffic.
-
Disposal: Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations.[7]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
By implementing these comprehensive safety measures, laboratories can significantly mitigate the risks associated with handling this compound, fostering a secure environment for groundbreaking research and development.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. viatris.com [viatris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sds.edqm.eu [sds.edqm.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
